molecular formula C28H51NO12 B12380642 (S,E)-TCO2-PEG8-acid

(S,E)-TCO2-PEG8-acid

Número de catálogo: B12380642
Peso molecular: 593.7 g/mol
Clave InChI: CRFHBDDBVLJUFB-CKUSHTOWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,E)-TCO2-PEG8-acid is a useful research compound. Its molecular formula is C28H51NO12 and its molecular weight is 593.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C28H51NO12

Peso molecular

593.7 g/mol

Nombre IUPAC

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h4,6,26H,1-3,5,7-25H2,(H,29,32)(H,30,31)/b6-4+/t26-/m1/s1

Clave InChI

CRFHBDDBVLJUFB-CKUSHTOWSA-N

SMILES isomérico

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

SMILES canónico

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to (S,E)-TCO2-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

(S,E)-TCO2-PEG8-acid is a high-performance, heterobifunctional crosslinker designed for researchers and scientists in drug development and chemical biology. This molecule incorporates three key chemical motifs: a strained (S,E)-trans-cyclooctene (TCO) group, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid. This strategic combination enables a powerful, two-stage conjugation strategy. First, the carboxylic acid allows for covalent attachment to primary amine-containing biomolecules (e.g., proteins, antibodies) via stable amide bond formation. Second, the TCO group serves as a highly reactive handle for rapid, catalyst-free "click chemistry" ligation with tetrazine-modified molecules.[1][2]

This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a visualization of the chemical workflows involved.

Core Concepts and Components

The utility of this compound stems from its distinct components:

  • Trans-Cyclooctene (TCO): As the smallest stable cycloalkene with a trans double bond, TCO possesses significant ring strain.[3] This strain is the driving force behind its exceptional reactivity as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazines (Tz).[4] This bioorthogonal reaction is noted for its unparalleled kinetics, with second-order rate constants reported between 800 and 1x10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at low micromolar concentrations in complex biological media.[5] The reaction is catalyst-free, proceeds at physiological conditions, and produces only nitrogen gas as a byproduct, making it ideal for in vivo and live-cell applications.

  • The (S,E)-Stereochemistry: The specific stereochemistry of the TCO ring is a critical determinant of its reactivity. The rigid, strained conformation of the ring influences the accessibility and energy of the double bond's orbitals. Different stereoisomers can exhibit significantly different reaction rates with tetrazines. The synthesis of specific, stereochemically pure isomers like (S,E)-TCO ensures optimal, reproducible kinetics for bioorthogonal ligation. This particular conformation forces the eight-membered ring into a highly strained "half-chair" state, which accelerates the cycloaddition reaction.

  • PEG8 Spacer: The eight-unit polyethylene glycol chain is a flexible, hydrophilic spacer. Its inclusion in the linker architecture imparts several key advantages: it enhances the aqueous solubility of the molecule and the resulting bioconjugate, it reduces the potential for aggregation, and it provides spatial separation between the conjugated biomolecules, minimizing steric hindrance and helping to preserve their native function.

  • Carboxylic Acid: The terminal carboxyl group (–COOH) is a versatile functional handle for conjugation. It does not react spontaneously with biomolecules but can be readily "activated" to form a highly reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester. This activated ester then efficiently and specifically reacts with primary amines (–NH₂), such as those on the side chains of lysine residues in proteins, to form a stable and permanent amide bond.

Data Presentation

The physicochemical and kinetic properties of this compound and its associated reaction are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₈H₅₁NO₁₂
Molecular Weight 593.70 g/mol
CAS Number 2353410-03-2
Purity Typically >95%
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, desiccated. Avoid long-term storage due to potential isomerization.
Table 2: TCO-Tetrazine Ligation Kinetic Parameters
ParameterValueDescriptionSource(s)
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA) CycloadditionBioorthogonal "click" reaction between TCO and a tetrazine.
Second-Order Rate Constant (k₂) 800 - 2000 M⁻¹s⁻¹ (can reach up to 1x10⁶ M⁻¹s⁻¹)Measures the speed of the reaction. Among the fastest bioorthogonal reactions known.
Required Conditions Physiological pH (6-9), Room Temperature, Aqueous MediaReaction proceeds under mild, biocompatible conditions.
Catalyst Requirement NoneReaction is catalyst-free, avoiding cellular toxicity associated with metals like copper.
Byproducts N₂ (gas)The reaction is exceptionally clean, with the only byproduct being inert nitrogen gas.

Experimental Protocols

The use of this compound involves a two-stage process: 1) Activation of the carboxylic acid and conjugation to an amine-containing biomolecule, and 2) Bioorthogonal ligation of the resulting TCO-labeled molecule to a tetrazine partner.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol details the activation of the terminal carboxylic acid on this compound and its subsequent conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS for fully aqueous reactions

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous DMSO or DMF for preparing stock solutions

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS vials to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. Prepare these solutions immediately before use as they are moisture-sensitive.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound with EDC and NHS. For a typical reaction, use a 2-4 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the TCO-linker.

    • Add Activation Buffer to the reaction mixture.

    • Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.

  • Conjugation to Protein:

    • Immediately add the freshly activated NHS-ester solution to your protein solution (typically 1-5 mg/mL in Conjugation Buffer). The reaction of the NHS-ester with primary amines is most efficient at pH 7.2-8.0.

    • The molar ratio of activated linker to protein will determine the degree of labeling (DOL) and should be optimized empirically. A starting point is often a 20-fold molar excess of linker.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting spin column equilibrated with your desired storage buffer (e.g., PBS). The purified TCO-labeled protein is now ready for the next stage.

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the reaction between the TCO-labeled biomolecule from Protocol 1 and a tetrazine-functionalized partner.

Materials:

  • Purified TCO-labeled biomolecule

  • Tetrazine-functionalized molecule (e.g., Tz-fluorophore, Tz-drug)

  • Reaction Buffer: PBS, pH 6.0-9.0

Procedure:

  • Prepare Reactants:

    • Ensure the TCO-labeled protein is in the desired Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to create a stock solution.

  • Ligation Reaction:

    • Add the tetrazine-containing solution to the TCO-labeled protein solution. A slight molar excess (e.g., 1.5-3 equivalents) of the tetrazine reagent is often used to ensure complete consumption of the TCO-labeled protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Final Product:

    • The reaction is typically very clean and high-yielding, often requiring no further purification for many applications.

    • If necessary, unreacted small molecule tetrazine can be removed using a desalting spin column. The final conjugate is ready for downstream use.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows involving this compound.

G cluster_activation Stage 1: Activation & Amine Coupling cluster_ligation Stage 2: Bioorthogonal Ligation TCO_Acid This compound Activated_Ester Amine-Reactive TCO-PEG8-NHS Ester TCO_Acid->Activated_Ester Activation (15 min, RT) EDC_NHS EDC + NHS (in MES Buffer, pH 5-6) EDC_NHS->Activated_Ester TCO_Protein TCO-Labeled Protein Activated_Ester->TCO_Protein Amine Coupling (in PBS, pH 7.2-8.0) Protein Protein-NH₂ (e.g., Antibody) Protein->TCO_Protein TCO_Protein_2 TCO-Labeled Protein Tz_Molecule Tetrazine-Molecule (e.g., Tz-Fluorophore) Final_Conjugate Final Bioconjugate Tz_Molecule->Final_Conjugate N2 N₂ Gas Final_Conjugate->N2 byproduct TCO_Protein_2->Final_Conjugate IEDDA Click Reaction (30-60 min, RT)

Caption: Two-stage bioconjugation workflow using this compound.

G cluster_reagents Input Reagents cluster_process Conjugation Process cluster_products Intermediates & Final Product Antibody Antibody (mAb) with Lysine-NH₂ Coupling 2. Couple to mAb Antibody->Coupling TCO_Linker This compound Activation 1. Activate Linker (EDC/NHS) TCO_Linker->Activation Tz_Drug Tetrazine-Drug Payload Ligation 4. Click Ligation Tz_Drug->Ligation Activation->Coupling Activated Linker mAb_TCO mAb-TCO Intermediate Coupling->mAb_TCO Purification1 3. Purify mAb-TCO Purification1->Ligation Purified mAb-TCO ADC Antibody-Drug Conjugate (ADC) Ligation->ADC mAb_TCO->Purification1

Caption: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

mechanism of TCO-tetrazine click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TCO-Tetrazine Click Chemistry

Introduction

In the realm of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) stands as a pinnacle of bioorthogonal chemistry.[1] This "click chemistry" reaction is renowned for its exceptional speed, specificity, and biocompatibility, enabling the precise covalent labeling of biomolecules in complex biological systems, including living organisms.[2][3] Its catalyst-free nature, proceeding efficiently under physiological conditions, makes it an invaluable tool for researchers, scientists, and drug development professionals in applications ranging from in vivo imaging and diagnostics to the synthesis of antibody-drug conjugates (ADCs).[2][4] This guide delves into the core mechanism, kinetics, and practical application of the TCO-tetrazine ligation.

The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a multi-step process initiated by a [4+2] cycloaddition. Unlike standard Diels-Alder reactions, the iEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the TCO's distorted double bond raises the energy of its highest occupied molecular orbital (HOMO), while the electron-withdrawing nature of the tetrazine ring lowers the energy of its lowest unoccupied molecular orbital (LUMO). This narrowed HOMO-LUMO gap facilitates an extremely rapid cycloaddition.

The key steps are:

  • [4+2] Cycloaddition: The tetrazine and TCO rapidly react to form an unstable tricyclic intermediate. This is the rate-determining step of the reaction.

  • Retro-Diels-Alder Reaction: The intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This gas evolution serves as a thermodynamic driving force, rendering the reaction irreversible.

  • Product Formation: The final product is a stable dihydropyridazine, which may subsequently tautomerize and oxidize to form a pyridazine.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products TCO TCO (Dienophile) Tetrazine Tetrazine (Diene) Intermediate Unstable Cycloadduct TCO->Intermediate [4+2] Cycloaddition (Rate-Determining) Tetrazine->Intermediate [4+2] Cycloaddition (Rate-Determining) Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder (Irreversible) N2 Nitrogen (N₂) Intermediate->N2 G cluster_tco Arm 1: Dienophile cluster_tz Arm 2: Diene cluster_ligation Ligation & Analysis A1 Biomolecule A (e.g., Antibody) A2 Functionalize with TCO-NHS Ester A1->A2 A3 Purify TCO-Biomolecule A A2->A3 C1 Mix Functionalized Biomolecules A3->C1 B1 Biomolecule B (e.g., Drug, Fluorophore) B2 Functionalize with Tetrazine-NHS Ester B1->B2 B3 Purify Tetrazine-Biomolecule B B2->B3 B3->C1 C2 Incubate (RT, 1h) C1->C2 C3 Final Conjugate (A-B) C2->C3 C4 Purification & QC (e.g., SEC, LC-MS) C3->C4

References

The Role of the PEG8 Linker in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] The linker, a seemingly simple component that connects the constituent parts of a bioconjugate, is in fact a critical determinant of its overall efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have become indispensable tools, prized for their hydrophilicity, biocompatibility, and tunable nature.[2][3] This technical guide provides an in-depth exploration of the PEG8 linker, a discrete PEG molecule with eight ethylene glycol units, and its pivotal role in advancing bioconjugate design.

A discrete PEG8 (dPEG®8) linker offers a precise and uniform structure, a crucial feature for producing homogenous bioconjugates with consistent and reproducible pharmacological properties.[1] This guide will delve into the physicochemical properties of the PEG8 linker, its advantages in various bioconjugation applications, and provide detailed experimental protocols and quantitative data to inform rational drug design and development.

Physicochemical Properties of the PEG8 Linker

The defining characteristic of the PEG8 linker is its discrete nature, meaning it has a precise length and molecular weight, unlike polydisperse PEGs which are a mixture of different chain lengths.[1] This uniformity is paramount for creating homogenous bioconjugates with consistent pharmacological profiles. The core structure, composed of eight repeating ethylene oxide units, imparts significant hydrophilicity, a key attribute for enhancing the aqueous solubility of conjugated molecules.

Table 1: Physicochemical Properties of a Representative PEG8 Linker Backbone

PropertyValueSource(s)
Chemical Formula C₁₆H₃₄O₉
Molecular Weight ~370.4 g/mol
Spacer Arm Length ~29.8 Å
Number of PEG Units 8

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).

Core Advantages of Employing PEG8 Linkers

The unique physicochemical properties of the PEG8 linker translate into several tangible benefits in bioconjugate design, particularly when compared to traditional alkyl-based linkers.

  • Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads, such as those used in Antibody-Drug Conjugates (ADCs), are hydrophobic. The hydrophilic PEG8 linker can counteract this hydrophobicity, improving the overall solubility of the bioconjugate and preventing aggregation, which can lead to immunogenicity and rapid clearance.

  • Improved Pharmacokinetics: The PEG8 linker can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic at the target site. Studies have shown that ADC exposure increases with PEG linker size up to PEG8, at which point a plateau is often reached.

  • Reduced Immunogenicity: The flexible PEG chain can "shield" the bioconjugate from the immune system, potentially reducing the risk of an immune response.

  • Optimal Spacing and Flexibility: The ~29.8 Å length of the PEG8 spacer provides sufficient distance to overcome steric hindrance between the conjugated molecules, which is crucial for maintaining the biological activity of proteins and antibodies. Its flexibility allows the bioconjugate to adopt various conformations, which can be critical for efficient target binding and, in the case of PROTACs, for the formation of a stable ternary complex.

Applications of the PEG8 Linker in Bioconjugation

The advantageous properties of the PEG8 linker have made it a popular choice in the development of sophisticated therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The stability of the linker in circulation and its ability to release the payload at the target site are critical for efficacy and safety. The PEG8 linker has been shown to be a "goldilocks" option in many ADC designs, providing a balance of improved pharmacokinetics without significantly compromising the potency of the payload.

Table 2: Impact of PEG Linker Length on ADC Clearance

LinkerClearance (mL/day/kg)Source(s)
No PEG ~15
PEG2 ~10
PEG4 ~7
PEG8 ~5
PEG12 ~5
PEG24 ~5

Data adapted from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8 in rats.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker is a critical component of a PROTAC, as its length and composition dictate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). A PEG8 linker is often a successful starting point in PROTAC design, offering a good balance of solubility, flexibility, and length to facilitate productive ternary complex formation.

Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficacy

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Source(s)
PROTAC-1 PEG4>1000<20
PROTAC-2 PEG650060
PROTAC-3 PEG810095
PROTAC-4 PEG1025080
PROTAC-5 PEG1260050

Illustrative data from a study on BRD4-targeting PROTACs, where the initial PEG8 linker was the most effective.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG8 linkers in bioconjugation.

Protocol 1: Antibody Conjugation via Maleimide-PEG8-NHS Ester

This protocol describes the conjugation of a drug to an antibody through a heterobifunctional Maleimide-PEG8-NHS ester linker. This two-step process first involves the reaction of the NHS ester with an amine-containing drug, followed by the conjugation of the maleimide group to reduced thiol groups on the antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.2

  • Amine-containing cytotoxic drug

  • Maleimide-PEG8-NHS ester

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • N-acetyl cysteine

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Maleimide-PEG8-Drug Intermediate:

    • Dissolve the amine-containing cytotoxic drug and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.

    • Add DIEA to catalyze the reaction between the amine and the NHS ester.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the formation of the stable amide bond by LC-MS. The resulting product is the Maleimide-PEG8-Drug intermediate.

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer (pH 7.2).

    • Add a 5-10 molar excess of TCEP-HCl to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP using a desalting column, exchanging the buffer to PBS with 1 mM EDTA, pH 7.2.

  • Thiol-Maleimide Conjugation:

    • Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.

    • Allow the conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetyl cysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC using an SEC system to remove unconjugated drug-linker and other small molecules.

  • Characterization:

    • Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol 2: Protein PEGylation via Reductive Amination with m-PEG8-aldehyde

This protocol describes the conjugation of a methoxy-PEG8-aldehyde (m-PEG8-aldehyde) to a protein via reductive amination, forming a stable secondary amine linkage.

Materials:

  • Protein (e.g., Lysozyme) in an amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5-7.4)

  • m-PEG8-aldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Dialysis tubing (appropriate MWCO) or SEC system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

    • Prepare a stock solution of m-PEG8-aldehyde in the reaction buffer or deionized water (e.g., 100 mg/mL). Prepare this solution fresh.

    • Add the m-PEG8-aldehyde stock solution to the protein solution to achieve the desired molar excess (e.g., 10-50 fold).

    • Gently mix and incubate for 30-60 minutes at room temperature to form the Schiff base.

  • Reduction:

    • Prepare a fresh stock solution of NaBH₃CN (e.g., 5 M in 1 N NaOH or 1 M in reaction buffer). Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess m-PEG8-aldehyde and reducing agent by dialysis against PBS or by SEC.

  • Analysis:

    • Analyze the extent of PEGylation by SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.

Visualizations of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate key concepts.

experimental_workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization antibody Antibody conjugation Conjugation Reaction antibody->conjugation drug_linker Drug-Linker (with PEG8) drug_linker->conjugation adc Crude ADC conjugation->adc purification Purification (e.g., SEC) adc->purification pure_adc Purified ADC purification->pure_adc characterization Characterization (DAR, Purity) pure_adc->characterization final_product Final ADC Product characterization->final_product

A generalized experimental workflow for ADC synthesis.

protac_mechanism poi Target Protein (POI) ternary_complex Ternary Complex (POI-PROTAC-E3) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex protac PROTAC (with PEG8 linker) protac->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_poi Polyubiquitinated POI ubiquitination->ub_poi degradation Degradation ub_poi->degradation proteasome Proteasome proteasome->degradation degradation->protac Recycled peptides Degraded Peptides degradation->peptides adc_trafficking cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC (e.g., Trastuzumab-based) with PEG8 Linker receptor HER2 Receptor adc->receptor Binding endosome Early Endosome receptor->endosome Internalization (Endocytosis) lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release cytotoxicity Cytotoxicity & Apoptosis drug_release->cytotoxicity

References

An In-depth Technical Guide on (S,E)-TCO2-PEG8-acid for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, (S,E)-TCO2-PEG8-acid, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, role in PROTAC synthesis, representative biological data, detailed experimental protocols, and relevant biological pathways and workflows.

Introduction to this compound

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. It features two key reactive moieties: a strained trans-cyclooctene (TCO) group and a terminal carboxylic acid. These functionalities allow for a modular and efficient assembly of PROTACs through bioorthogonal "click" chemistry and standard amide bond formation.

The polyethylene glycol (PEG) backbone, consisting of eight ethylene glycol units, imparts favorable physicochemical properties to the resulting PROTAC, such as increased hydrophilicity and improved pharmacokinetic profiles. The defined stereochemistry, (S,E), of the TCO moiety ensures specific reactivity.

Chemical Properties:

PropertyValue
Molecular Formula C₂₈H₅₁NO₁₂
Molecular Weight 593.70 g/mol
CAS Number 2353410-03-2
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water

Role in PROTAC Design and Synthesis

PROTACs are chimeric molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of a POI-binding ligand, an E3 ligase-binding ligand, and a linker that connects the two.

The this compound linker facilitates a versatile and efficient PROTAC synthesis strategy. The carboxylic acid group can be readily coupled to an amine-functionalized POI ligand or E3 ligase ligand via standard amide bond formation. The TCO group allows for a highly selective and rapid reaction with a tetrazine-functionalized counterpart (either the E3 ligase ligand or POI ligand) through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click" chemistry. This bioorthogonal reaction proceeds under mild conditions and is compatible with a wide range of functional groups, making it ideal for the late-stage assembly of complex molecules.

Diagram of PROTAC Synthesis using this compound

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Workflow POI_ligand POI Ligand (with amine) Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) POI_ligand->Amide_Coupling TCO_PEG_acid This compound TCO_PEG_acid->Amide_Coupling Intermediate POI-Linker Intermediate (with TCO) Amide_Coupling->Intermediate Click_Chemistry TCO-Tetrazine Ligation (iEDDA) Intermediate->Click_Chemistry E3_ligase_ligand E3 Ligase Ligand (with Tetrazine) E3_ligase_ligand->Click_Chemistry PROTAC Final PROTAC Click_Chemistry->PROTAC

Caption: A modular approach to PROTAC synthesis.

Quantitative Data

While this compound is a commercially available linker for PROTAC development, a comprehensive search of the scientific and patent literature did not yield specific publications detailing its use in a PROTAC with corresponding quantitative degradation data (e.g., DC₅₀ and Dₘₐₓ values).

However, to provide a context for the expected performance of PROTACs utilizing PEG8 linkers, the following table summarizes representative data from studies on PROTACs with similar linker lengths targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4). It is important to note that the efficacy of a PROTAC is highly dependent on the specific POI ligand, E3 ligase ligand, and the cellular context.

Representative Quantitative Data for PROTACs with PEG8-like Linkers

PROTACTarget ProteinE3 LigaseLinker CompositionDC₅₀DₘₐₓCell Line
BTK Degrader Example BTKCereblonPEG-based<10 nM>85%Patient-derived CLL cells[1]
BRD4 Degrader Example BRD4VHLPEG-based~250 nM~70%MV-4-11[2]

Note: The data presented in this table is for illustrative purposes and is derived from PROTACs with linkers of similar length and composition to this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC using this compound. These protocols are generalized and may require optimization for specific molecules and cell lines.

Protocol 1: Synthesis of a PROTAC via Amide Coupling and TCO-Tetrazine Ligation

Step 1: Amide Coupling of POI Ligand with this compound

  • Reagents and Materials:

    • Amine-functionalized POI ligand (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the amine-functionalized POI ligand and this compound in anhydrous DMF under an inert atmosphere.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add HATU to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the POI-linker intermediate.

Step 2: TCO-Tetrazine Ligation

  • Reagents and Materials:

    • POI-linker intermediate from Step 1 (1.0 eq)

    • Tetrazine-functionalized E3 ligase ligand (1.0-1.2 eq)

    • Anhydrous solvent (e.g., DMF, DMSO, or a mixture with water)

  • Procedure:

    • Dissolve the POI-linker intermediate in the chosen anhydrous solvent.

    • Add the tetrazine-functionalized E3 ligase ligand to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.

    • Monitor the reaction progress by LC-MS by observing the disappearance of the reactants and the appearance of the product mass.

    • Once the reaction is complete, the crude product can be purified by preparative HPLC to obtain the final PROTAC.

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot

  • Reagents and Materials:

    • Cell line expressing the target protein

    • Complete cell culture medium

    • PROTAC stock solution (in DMSO)

    • Vehicle control (DMSO)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot:

      • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the protein bands using an ECL substrate and an imaging system.

      • Strip the membrane (if necessary) and re-probe with the loading control antibody.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.

Diagram of PROTAC Evaluation Workflow

PROTAC_Evaluation cluster_evaluation PROTAC Evaluation Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Immunodetection Immunodetection (Primary & Secondary Antibodies) Western_Blot->Immunodetection Data_Analysis Data Analysis (DC50 & Dmax) Immunodetection->Data_Analysis

Caption: A standard workflow for assessing PROTAC efficacy.

Signaling Pathways and Biological Context

The utility of PROTACs extends to any signaling pathway where a target protein plays a crucial role. By degrading the target protein, a PROTAC can effectively shut down the signaling cascade. The choice of target protein will determine the biological context of the PROTAC's action. For example, if the PROTAC targets a kinase involved in a cancer-related signaling pathway, it can lead to cell cycle arrest and apoptosis.

Diagram of a Generic Kinase Signaling Pathway Targeted by a PROTAC

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_1 Kinase 1 (Target Protein) Receptor->Kinase_1 Kinase_2 Kinase 2 Kinase_1->Kinase_2 Proteasome Proteasome Kinase_1->Proteasome Ubiquitination Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response PROTAC PROTAC PROTAC->Kinase_1 E3_Ligase E3 Ligase PROTAC->E3_Ligase Degradation Degradation

References

The Core of Rapid Bioconjugation: An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (IEDDA) Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier bioorthogonal "click" chemistry tool, prized for its exceptional reaction speed, specificity, and biocompatibility. Its capacity to forge covalent bonds within intricate biological settings, without the need for cytotoxic catalysts, has made it an indispensable technique in fields ranging from cellular imaging to the development of targeted therapeutics. This technical guide provides a comprehensive exploration of the foundational principles of IEDDA chemistry, detailed experimental methodologies, and a curated summary of quantitative data to empower researchers in the strategic design and execution of IEDDA-based applications.

Core Principles of the IEDDA Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The utility of the IEDDA reaction in biological systems stems from the use of specific reactant pairs, most notably tetrazines as dienes and strained alkenes like trans-cyclooctenes (TCO) or norbornenes as dienophiles, which are abiotic and exhibit high mutual reactivity while remaining inert to the plethora of functional groups present in biological environments.[1]

The reaction proceeds through a concerted [4+2] cycloaddition, forming a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, irreversibly driving the reaction forward and yielding a stable dihydropyridazine product, which may further oxidize to a pyridazine.[1] The fast kinetics of the IEDDA reaction are attributed to the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene.

Quantitative Data: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for the application of IEDDA reactions, especially in vivo where reactant concentrations are inherently low. The reaction rates can be finely tuned over several orders of magnitude by the careful selection of the tetrazine and dienophile pairing. Factors influencing the reaction rate include the electronic properties of substituents on both the diene and dienophile, as well as the ring strain of the dienophile.

Below are tables summarizing representative kinetic data for various IEDDA reaction partners.

Table 1: Second-Order Rate Constants for IEDDA Reactions with Various Dienophiles

DieneDienophileSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,000 - 30,000Various aqueous and organic
3,6-di-(2-pyridyl)-s-tetrazineNorbornene1.9Aqueous/Organic
3,6-di-(2-pyridyl)-s-tetrazineBicyclononyne (BCN)45Methanol
3,6-di-(2-pyridyl)-s-tetrazine1-Methylcyclopropene>30 times slower than TCONot specified
3,6-diphenyl-s-tetrazineN-vinyl pyrrolidinoneVaries with substituentsNot specified
Tetrazine-modified dyeNorbornene-modified 2'-deoxyuridine1.05H₂O/DMSO (99:1)
Tetrazine-modified dyeCyclopropene-modified 2'-deoxyuridine0.077H₂O/DMSO (99:1)

Table 2: Influence of Tetrazine Substituents on Reaction Rates

Tetrazine SubstituentDienophileRelative ReactivityReference
Electron-withdrawing (e.g., pyridyl)TCOHigh
Electron-donating (e.g., methoxy)TCOLow
MonosubstitutedTCOHigher than disubstituted

Mandatory Visualizations

IEDDA_Mechanism IEDDA Reaction Mechanism Diene Electron-Deficient Diene (e.g., Tetrazine) TS [4+2] Cycloaddition Transition State Diene->TS + Dienophile Electron-Rich Dienophile (e.g., trans-Cyclooctene) Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Concerted Reaction Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: A diagram illustrating the concerted mechanism of the IEDDA reaction.

Experimental_Workflow General Workflow for IEDDA Bioconjugation Prep 1. Preparation of Reactants - Biomolecule functionalization (e.g., with TCO) - Synthesis/procurement of tetrazine probe Reaction 2. IEDDA Reaction - Combine functionalized biomolecule and tetrazine probe - Incubate under optimized conditions (pH, temp, time) Prep->Reaction Purification 3. Purification - Remove excess, unreacted reagents - Techniques: SEC, dialysis, spin filtration Reaction->Purification Analysis 4. Analysis of Conjugate - Confirm successful conjugation - Techniques: SDS-PAGE, mass spectrometry, HPLC, fluorescence Purification->Analysis Application 5. Downstream Application - Imaging, drug delivery, etc. Analysis->Application

Caption: A generalized experimental workflow for a typical IEDDA bioconjugation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing IEDDA chemistry.

Protocol 1: Antibody-Oligonucleotide Conjugation via IEDDA

This protocol describes the conjugation of a tetrazine-modified antibody to a TCO-modified oligonucleotide.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • mTz-PEG4-NHS ester (tetrazine labeling reagent)

  • TCO-modified oligonucleotide

  • 1 M Glycine (pH 8.5)

  • 30 kDa MWCO spin filter

  • Reaction buffer (e.g., PBS)

Procedure:

  • Tetrazine Labeling of the Antibody:

    • Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.

    • Dilute a stock solution of mTz-PEG4-NHS ester in DMSO to a working concentration (e.g., 2 mM).

    • Add a 5-20 fold molar excess of the tetrazine-NHS ester to the antibody solution.

    • Incubate at room temperature for 30-60 minutes.

    • Quench the reaction by adding glycine to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes.

  • Purification of the Tetrazine-Labeled Antibody:

    • Purify the antibody from unreacted tetrazine using a 30 kDa MWCO spin filter.

    • Wash the antibody with reaction buffer by repeated centrifugation and resuspension.

    • Quantify the concentration of the purified tetrazine-labeled antibody.

  • IEDDA Ligation:

    • Combine the tetrazine-labeled antibody with the TCO-modified oligonucleotide in a reaction buffer. A 1:5 to 1:10 molar ratio of antibody to oligonucleotide is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours.

    • The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification and Analysis of the Conjugate:

    • Purify the antibody-oligonucleotide conjugate using size-exclusion chromatography (SEC) or another suitable method to remove excess oligonucleotide.

    • Analyze the final conjugate by SDS-PAGE and UV-Vis spectrophotometry to confirm successful ligation.

Protocol 2: Live-Cell Imaging Using IEDDA

This protocol outlines the labeling of a protein of interest expressed with a genetically incorporated TCO-lysine in live mammalian cells.

Materials:

  • Mammalian cells expressing the TCO-lysine-containing protein of interest

  • Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5)

  • Cell culture medium (e.g., DMEM)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Protein Expression:

    • Culture mammalian cells under standard conditions.

    • Transfect cells with the necessary plasmids for expressing the TCO-lysine-containing protein.

    • Induce protein expression as required by the specific expression system.

  • Labeling Reaction in Live Cells:

    • Prepare a stock solution of the tetrazine-dye in DMSO.

    • Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

    • Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.

    • Incubate the cells at 37°C for a specified period (e.g., 15-60 minutes).

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

Applications in Drug Development

The unique characteristics of the IEDDA reaction have led to its widespread adoption in various facets of drug development and biomedical research.

  • Targeted Drug Delivery: IEDDA chemistry is instrumental in the construction of antibody-drug conjugates (ADCs). By functionalizing an antibody with a dienophile and a potent cytotoxic drug with a tetrazine (or vice versa), the two can be efficiently ligated. This approach allows for the targeted delivery of the drug to cancer cells expressing the specific antigen recognized by the antibody.

  • Pre-targeting Strategies: To minimize off-target toxicity of radiolabeled antibodies, a two-step pre-targeting approach is often employed. First, a non-radiolabeled antibody-dienophile conjugate is administered and allowed to accumulate at the tumor site and clear from circulation. Subsequently, a much smaller, rapidly clearing radiolabeled tetrazine is administered, which then reacts specifically with the antibody at the tumor site.

  • "Click-to-Release" Prodrug Activation: IEDDA can be used for the site-specific activation of a prodrug. In this strategy, a drug is linked to a dienophile via a carbamate linker that is cleaved upon the IEDDA reaction with a tetrazine. This allows for the controlled release of the active drug at a specific location, triggered by the introduction of the tetrazine.

Conclusion

The Inverse Electron Demand Diels-Alder reaction stands as a powerful and versatile tool for researchers, scientists, and drug development professionals. Its exceptional kinetics, bioorthogonality, and modular nature have enabled advancements that were previously out of reach. As the understanding of this remarkable reaction continues to deepen and new diene and dienophile pairs with tailored properties are developed, the applications of IEDDA in medicine and biology are set to expand even further, heralding a new era of novel diagnostics, therapeutics, and a more profound comprehension of complex biological systems.

References

(S,E)-TCO2-PEG8-acid: A Technical Guide to its Chemical Reactivity and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,E)-TCO2-PEG8-acid is a bifunctional molecule featuring a strained (S,E)-trans-cyclooctene (TCO) moiety and a terminal carboxylic acid, connected by an eight-unit polyethylene glycol (PEG) spacer. This compound is of significant interest in the field of chemical biology and drug development, particularly as a linker for Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The TCO group facilitates highly rapid and specific bioorthogonal ligation with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[4][5] The PEG8 linker enhances aqueous solubility and provides optimal spacing for the formation of productive ternary complexes in PROTACs, while the terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as E3 ligase ligands.

This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, including its reaction kinetics, stability, and detailed experimental protocols for its application.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by its two functional ends: the TCO group and the carboxylic acid.

TCO-Tetrazine Ligation

The key reaction of the TCO moiety is its bioorthogonal ligation with a 1,2,4,5-tetrazine. This reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This ligation is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds readily in aqueous media without the need for a catalyst.

dot

Caption: Mechanism of TCO-Tetrazine Ligation.

Carboxylic Acid Reactivity

The terminal carboxylic acid of this compound can be readily coupled with primary amines to form stable amide bonds. This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS. This functionality is crucial for its use in PROTAC synthesis, where it is often conjugated to an E3 ligase ligand.

Quantitative Data

Reaction Kinetics of TCO-Tetrazine Ligation

The reaction kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants that can vary depending on the specific structures of the TCO and tetrazine derivatives. The following table summarizes reported second-order rate constants for various TCO derivatives with tetrazines. While specific data for this compound is not available, these values provide a strong indication of its expected reactivity.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
trans-Cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~2,000
(E)-cyclooct-4-enol3,6-di-(2-pyridyl)-s-tetrazine2,000 (±400)
axial-5-hydroxy-trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~150,000
TCO-modified proteinATTO-tetrazinesup to 1,000
TCOHydrogen-substituted tetrazinesup to 30,000
TCOMethyl-substituted tetrazines~1,000
Stability of the TCO Moiety

The stability of the TCO group is a critical factor for its application in biological systems.

ConditionStability/Half-lifeReference
Aqueous buffered media (pH 7.5, 4°C)Stable for weeks
Presence of thiols (0.12 μM 3-mercapto-2-pentanone)Half-life of 0.6 hours
50% fresh mouse serum (37°C)Almost complete isomerization to cis-cyclooctene within 7 hours
Storage (solid form)Recommended storage at -20°C, short half-life

Applications in Drug Development: PROTACs

This compound is an ideal linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG8 linker in this compound offers several advantages for PROTAC design, including enhanced aqueous solubility, improved cell permeability, and an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

dot

PROTAC_Mechanism PROTAC PROTAC Target Binder Linker (this compound) E3 Ligase Ligand Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Ubiquitinated Target Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent conjugation to a primary amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M MES buffer, pH 4.7-6.0 for activation step.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine.

  • Spin desalting columns or dialysis equipment.

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (or Sulfo-NHS) (1.5 equivalents) and EDC-HCl (1.5 equivalents) to the solution.

    • For aqueous reactions, dissolve the reagents in MES buffer (pH 4.7-6.0).

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer (e.g., PBS, pH 7.2-7.5).

    • Add the activated (S,E)-TCO2-PEG8-NHS ester solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the activated linker may be required.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

    • Purify the conjugate using a spin desalting column or dialysis to remove excess reagents.

dot

EDC_NHS_Coupling_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step start This compound add_edc_nhs Add EDC and NHS start->add_edc_nhs activated_ester Activated NHS Ester add_edc_nhs->activated_ester add_amine Add Amine-Containing Molecule activated_ester->add_amine conjugate TCO-PEG8-Conjugate add_amine->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate quench->purify final_product Final Product purify->final_product

Caption: Experimental workflow for EDC/NHS coupling.

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the general procedure for the ligation of a TCO-functionalized molecule (prepared using Protocol 1) with a tetrazine-functionalized molecule.

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF (if needed to dissolve the tetrazine derivative)

  • Size-exclusion chromatography (SEC) equipment (optional, for purification)

Procedure:

  • Preparation of Reactants:

    • Dissolve the TCO-functionalized molecule in the reaction buffer to the desired concentration.

    • Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF.

  • Ligation Reaction:

    • Add the tetrazine stock solution to the solution of the TCO-functionalized molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine is often used.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography.

Conclusion

This compound is a versatile and powerful chemical tool for researchers in drug development and chemical biology. Its dual functionality, combining the rapid and specific TCO-tetrazine bioorthogonal ligation with a flexible, solubilizing PEG linker and a versatile carboxylic acid handle, makes it an invaluable component for the construction of complex biomolecules, particularly PROTACs. The data and protocols provided in this guide offer a solid foundation for the successful application of this reagent in a variety of research settings.

References

An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of bioorthogonal chemistry centered on the use of trans-cyclooctene (TCO) linkers. It details the core principles, reaction kinetics, and practical applications of TCO-tetrazine ligation, offering a technical resource for researchers in bioconjugation, molecular imaging, and targeted drug delivery.

Core Principles of TCO-Tetrazine Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and selectivity.[1][2] This reaction, a form of "click chemistry," proceeds via an inverse-electron demand Diels-Alder (IEDDA) cycloaddition mechanism.[1][3]

The key features of the TCO-tetrazine ligation include:

  • Biocompatibility: The reaction proceeds efficiently under mild, aqueous conditions (pH 6-9, room temperature) without the need for cytotoxic copper catalysts.

  • Ultrafast Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 107 M-1s-1. This allows for efficient labeling at very low concentrations.

  • High Specificity: TCO and tetrazine groups react exclusively with each other, ignoring the vast array of other functional groups present in biological systems.

  • Irreversible Reaction: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product and driving the reaction to completion.

The high ring strain of the trans-cyclooctene is the primary driving force behind its rapid reaction with the electron-deficient tetrazine. The inclusion of polyethylene glycol (PEG) spacers in TCO linker design is a common strategy to enhance water solubility, reduce aggregation of conjugates, and minimize steric hindrance.

Quantitative Data: Reaction Kinetics and Stability

The reaction kinetics of the TCO-tetrazine ligation are influenced by the specific structures of the TCO and tetrazine derivatives. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction. Below is a summary of representative second-order rate constants.

TCO DerivativeTetrazine DerivativeRate Constant (k₂)ConditionsReference(s)
TCOGeneral TetrazinesUp to 107 M-1s-1Physiological conditions
TCOGeneral Tetrazines>800 M-1s-1Aqueous buffer
TCOGeneral Tetrazines~2000 M-1s-19:1 Methanol/Water
TCO-antibody conjugate111In-labeled Tetrazine(13 ± 0.08) x 103 M-1s-1PBS, 37°C
General TCOGeneral Tetrazines1 - 1x106 M-1s-1Not specified

While the TCO-tetrazine linkage is highly stable, the TCO group itself can exhibit some instability in vivo. Studies have shown a slow deactivation of TCO in serum, with about 75% of TCO conjugated to an antibody remaining reactive after 24 hours in vivo. This is an important consideration for in vivo pretargeting applications where the time lag between antibody and tetrazine administration is critical. Hydrophobic interactions between the TCO linker and the biomolecule it's attached to can also "mask" the TCO, rendering it non-reactive. The use of hydrophilic PEG linkers can mitigate this issue, preserving the reactivity of the TCO group.

Key Applications and Experimental Workflows

TCO linkers are versatile tools for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), protein-protein conjugation, surface immobilization, and in vivo imaging.

Visualizing the Chemistry: Reaction Mechanism and Workflows

To elucidate the underlying processes, the following diagrams visualize the core reaction mechanism and a general experimental workflow for bioconjugation.

IEDDA_Mechanism TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Diels-Alder Cycloadduct (Unstable) TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tz Tetrazine (Tz) (Diene) Tz->Intermediate Product Dihydropyridazine (Stable Product) Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination

Caption: The inverse-electron demand Diels-Alder (IEDDA) reaction between TCO and tetrazine.

Bioconjugation_Workflow cluster_antibody Biomolecule A (e.g., Antibody) cluster_drug Biomolecule B (e.g., Drug/Payload) Antibody 1. Prepare Biomolecule A Tz_Antibody 2. Functionalize with Tetrazine (e.g., Tz-NHS ester) Antibody->Tz_Antibody Purify_Ab 3. Purify Tz-Biomolecule A Tz_Antibody->Purify_Ab Click_Reaction 4. Bioorthogonal Ligation (Mix Tz-A and TCO-B) Purify_Ab->Click_Reaction Drug 1. Prepare Biomolecule B TCO_Drug 2. Functionalize with TCO Linker (e.g., TCO-NHS ester) Drug->TCO_Drug Purify_Drug 3. Purify TCO-Biomolecule B TCO_Drug->Purify_Drug Purify_Drug->Click_Reaction Final_Purification 5. Final Purification (e.g., Size Exclusion Chromatography) Click_Reaction->Final_Purification Characterization 6. Characterization (e.g., LC-MS, SDS-PAGE) Final_Purification->Characterization

Caption: General experimental workflow for creating a bioconjugate using TCO-tetrazine ligation.
Detailed Experimental Protocols

The following protocols provide a framework for common bioconjugation procedures using TCO linkers. Optimization may be required based on the specific biomolecules.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the modification of a protein with a TCO group by targeting primary amines (e.g., lysine residues).

  • Materials:

    • Protein of interest (in an amine-free buffer such as PBS or HEPES, pH 7.2-8.0)

    • TCO-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF)

    • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

    • Desalting spin columns

  • Procedure:

    • Reagent Preparation: Prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO immediately before use.

    • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein buffer contains amines (e.g., Tris), exchange it for the Reaction Buffer using a desalting column.

    • Reaction Setup: Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

    • Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

    • Purification: Remove excess, unreacted TCO linker using a desalting spin column, dialyzing against the desired storage buffer (e.g., PBS pH 7.4).

    • Quantification: Determine the final protein concentration and assess the degree of labeling (DOL) if required.

Protocol 2: Crosslinking Two Tetrazine-Modified Proteins with TCO-PEG3-TCO

This protocol outlines the use of a homobifunctional TCO linker to create a protein-protein conjugate.

  • Materials:

    • Tetrazine-functionalized Protein A (Protein-A-Tz)

    • Tetrazine-functionalized Protein B (Protein-B-Tz)

    • TCO-PEG3-TCO linker (dissolved in DMSO)

    • Reaction Buffer: PBS, pH 7.4

    • SDS-PAGE analysis equipment

  • Procedure:

    • Reagent Preparation: Prepare a 10 mM stock solution of TCO-PEG3-TCO in DMSO.

    • Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of Protein-A-Tz and Protein-B-Tz in the Reaction Buffer. Final protein concentrations are typically in the low micromolar range (e.g., 5-10 µM).

    • Initiate Crosslinking: Add the TCO-PEG3-TCO stock solution to the protein mixture. A starting point is to use 0.5 molar equivalents of the TCO linker relative to the total amount of tetrazine-labeled protein to minimize homodimer formation.

    • Incubation: Incubate the reaction at room temperature for 1-2 hours.

    • Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of the higher molecular weight heterodimer.

    • Purification (Optional): If necessary, purify the heterodimer from unreacted monomers and potential homodimers using size-exclusion chromatography (SEC).

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

TCO-tetrazine chemistry is particularly advantageous for the development of ADCs, enabling precise, site-specific conjugation of potent cytotoxic drugs to antibodies. This "click-to-release" strategy can also be employed, where the TCO linker is designed to cleave and release a drug upon reaction with a tetrazine.

ADC_Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Payload Delivery Inject_mAb Administer TCO-modified Antibody (mAb-TCO) mAb_Accumulation mAb-TCO binds to Tumor Cells Inject_mAb->mAb_Accumulation Clearance Unbound mAb-TCO clears from circulation mAb_Accumulation->Clearance Click_Reaction In Vivo Click Reaction at tumor site mAb_Accumulation->Click_Reaction Inject_Tz Administer Tetrazine-Drug (Tz-Payload) Clearance->Inject_Tz Time Lag (e.g., 24-72h) Tz_Distribution Tz-Payload distributes rapidly Inject_Tz->Tz_Distribution Tz_Distribution->Click_Reaction Payload_Release Drug is released into the tumor cell Click_Reaction->Payload_Release

Caption: In vivo pretargeting workflow for ADC therapy using TCO-tetrazine ligation.

This pretargeting approach separates the tumor-targeting step from the delivery of the cytotoxic agent. A TCO-modified antibody is administered first, allowed to accumulate at the tumor site and clear from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-linked drug is administered, which then reacts specifically with the TCO-antibody at the tumor, minimizing systemic exposure to the toxic payload.

Conclusion

The TCO-tetrazine bioorthogonal reaction stands out for its unmatched kinetics and exquisite selectivity, providing a powerful tool for researchers in chemical biology and drug development. The use of TCO linkers enables the precise and stable construction of complex bioconjugates under physiological conditions. From fundamental protein labeling to the sophisticated design of next-generation antibody-drug conjugates, TCO-based bioorthogonal chemistry offers a versatile and robust platform for scientific innovation.

References

The Transformative Role of PEGylated Linkers in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern drug development. This in-depth technical guide explores the critical applications of PEGylated linkers in enhancing the therapeutic efficacy of drugs. By improving pharmacokinetic and pharmacodynamic profiles, these linkers are instrumental in creating safer, more effective, and patient-compliant medicines. This guide provides a comprehensive overview of the core principles of PEGylation, a comparative analysis of different linker types, detailed experimental methodologies, and an examination of the signaling pathways influenced by these advanced drug constructs.

Core Principles of PEGylation in Drug Delivery

PEGylation is a widely adopted strategy to overcome common challenges in drug development, from small molecules to large biologics. The attachment of PEG chains imparts several desirable properties that significantly improve a drug's therapeutic index.[1]

Key Advantages of PEGylation:

  • Enhanced Pharmacokinetics: PEGylation dramatically extends the in vivo circulation time of drugs. The hydrophilic PEG chain forms a hydration shell around the drug, increasing its hydrodynamic radius. This larger size reduces renal clearance, a primary elimination route for smaller molecules.[1][2][3]

  • Improved Stability and Solubility: The PEG linker shields the drug from enzymatic degradation and can enhance the solubility of hydrophobic molecules, facilitating their administration and distribution within the aqueous environment of the bloodstream.[1]

  • Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can minimize their recognition by the immune system, thereby lowering the risk of an immunogenic response.

  • Controlled Drug Release: The chemistry of the linker can be tailored for either stable, long-circulating conjugates or for environmentally sensitive linkers that release the active drug at a specific target site.

Types of PEGylated Linkers and Their Strategic Applications

The versatility of PEG linkers lies in the ability to modify their structure to meet specific drug delivery requirements. The choice of linker type is critical for optimizing the performance of a PEGylated therapeutic.

  • Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for cross-linking molecules.

  • Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these are the most prevalent type of linkers in drug development. They enable the precise and controlled conjugation of two different molecules, such as a drug and a targeting ligand (e.g., an antibody).

  • Cleavable PEG Linkers: Designed to break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell. This triggered release is fundamental to targeted therapies like Antibody-Drug Conjugates (ADCs).

  • Non-Cleavable PEG Linkers: These linkers form a stable, permanent bond between the drug and the delivery vehicle. They are often used when the drug can exert its therapeutic effect while still attached to the polymer or when the entire conjugate is internalized and degraded within the target cell.

Quantitative Impact of PEGylation on Drug Performance

The effects of PEGylation on a drug's pharmacokinetic and pharmacodynamic properties can be quantified to demonstrate its advantages over non-PEGylated counterparts.

Impact on Pharmacokinetics

The following table summarizes the significant improvements in key pharmacokinetic parameters observed with PEGylation across different drug modalities.

ParameterNon-PEGylated DrugPEGylated DrugFold ImprovementReference
Half-life (t½) Interferon α-2b: ~2 hPeginterferon α-2b: 27.2–39.3 h~14-20x
rhTIMP-1: 1.1 hPEG20K-TIMP-1: 28 h~25x
Liraglutide: ~13 hSemaglutide (PEGylated analogue): ~165 h~12.7x
Clearance Rate rhTIMP-1PEG20K-TIMP-1Significantly Reduced
ZHER2-SMCC-MMAEZHER2-PEG10K-MMAESignificantly Reduced
Plasma Concentration ZHER2-SMCC-MMAEZHER2-PEG10K-MMAESignificantly Increased
Impact on In Vitro Cytotoxicity (IC50)

The following table presents a comparison of the 50% inhibitory concentration (IC50) for various PEGylated and non-PEGylated anticancer agents, demonstrating the influence of PEGylation on drug potency.

Drug FormulationCell LineIC50 (µg/mL)Reference
Free LetrozoleMCF-7119.5
Letrozole-loaded PEGylated NanoliposomesMCF-718.60
Free CisplatinBreast Cancer Lines140.8 ± 51.8
Cisplatin-encapsulated PEGylated NanoliposomesBreast Cancer Lines58.1 ± 22.7
Free GingerolMCF-791.35 µM
Gingerol-loaded PEGylated NanoliposomesMCF-760.5 µM
Free Oleuropein22Rv1 (Prostate Cancer)391.47 ± 1.22 µM
Oleuropein-encapsulated Folate-modified PEGylated Nanoliposomes22Rv1 (Prostate Cancer)132.23 ± 1.12 µM
ZHER2-SMCC-MMAE (No PEG)NCI-N870.23 nM
ZHER2-PEG4K-MMAENCI-N871.5 nM
ZHER2-PEG10K-MMAENCI-N875.18 nM
Platinum Complex 1 (Small PEG)A2780cisLower than Cisplatin
Platinum Complex 5 (Large PEG)A2780cisHigher than Cisplatin

Experimental Protocols

The development of a PEGylated drug involves a meticulous multi-step process encompassing design, synthesis, purification, and characterization.

General Workflow for PEGylated Drug Development

The following diagram illustrates a typical workflow for the preclinical and clinical development of a PEGylated protein drug.

PEG_Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Identification Target Identification & Validation Lead_Optimization Lead Optimization (Non-PEGylated Drug) Target_Identification->Lead_Optimization Linker_Design PEG Linker Design & Synthesis Lead_Optimization->Linker_Design Conjugation PEGylation/ Conjugation Linker_Design->Conjugation Purification Purification Conjugation->Purification Characterization In Vitro & In Vivo Characterization Purification->Characterization Tox_Studies Preclinical Toxicology Characterization->Tox_Studies Phase_I Phase I (Safety) Tox_Studies->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

A typical workflow for the development of a PEGylated drug.
Synthesis of a Heterobifunctional PEG Linker (e.g., α-Amine-ω-thiol PEG)

This protocol outlines a general method for synthesizing a heterobifunctional PEG linker with amine and thiol functionalities.

Materials:

  • α-Azide-ω-thioacetate PEG

  • Triphenylphosphine (PPh3)

  • Methanol (MeOH), dry

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Reduction of Azide:

    • Dissolve α-azide-ω-thioacetate PEG (1.3 mmol) in dry MeOH (50 mL).

    • Add PPh3 (6 mmol) to the solution.

    • Reflux the reaction mixture overnight under an argon atmosphere.

    • Cool the reaction to room temperature and remove the solvent by rotary evaporation.

  • Purification:

    • Dissolve the resulting solid in DCM (10 mL).

    • Add the DCM solution dropwise into diethyl ether to precipitate the product.

    • Collect the α-amine-ω-thiol PEG by filtration.

  • Characterization:

    • Confirm the structure and purity of the final product using 1H-NMR and 13C-NMR spectroscopy.

Conjugation of a PEG Linker to an Antibody

This protocol describes a general method for conjugating a maleimide-functionalized PEG linker to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Maleimide-PEG-drug conjugate

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a molar excess of TCEP at 37°C for 2 hours to reduce interchain disulfide bonds and expose free thiol groups.

  • Conjugation:

    • Add the maleimide-PEG-drug conjugate to the reduced mAb solution at a specific molar ratio.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unreacted PEG-drug, excess quenching reagent, and any aggregated protein.

  • Characterization:

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as hydrophobic interaction chromatography (HIC), SDS-PAGE, and mass spectrometry.

Signaling Pathways Targeted by PEGylated Therapeutics

PEGylated linkers are frequently employed in targeted therapies, such as ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells overexpressing specific surface antigens. Understanding the signaling pathways governed by these target antigens is crucial for rational drug design.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers. Its activation, often through heterodimerization with other HER family members like HER3, triggers downstream signaling cascades that promote cell proliferation, survival, and invasion.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS Lysosome Lysosome HER2->Lysosome Internalization HER3 HER3 Trastuzumab Trastuzumab (Anti-HER2 mAb) Trastuzumab->HER2 Blocks Dimerization TDM1 T-DM1 (ADC) TDM1->HER2 Binds to HER2 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Cytotoxic Payload Lysosome->Payload Payload Release Payload->Proliferation Induces Apoptosis

HER2 signaling pathway and points of intervention by targeted therapies.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key member of the ErbB family of receptor tyrosine kinases. Its overexpression and activating mutations are implicated in the pathogenesis of various cancers, including non-small cell lung cancer and colorectal cancer. Ligand binding to EGFR induces receptor dimerization and autophosphorylation, initiating downstream signaling pathways that regulate cell growth, proliferation, and migration.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAS RAS EGFR->RAS Lysosome Lysosome EGFR->Lysosome Internalization EGF EGF (Ligand) EGF->EGFR Binding Cetuximab Cetuximab (Anti-EGFR mAb) Cetuximab->EGFR Blocks Ligand Binding EGFR_ADC EGFR-ADC EGFR_ADC->EGFR Binds to EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle Gene Expression (Cell Cycle Progression) mTOR->Cell_Cycle RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Cycle Payload Cytotoxic Payload Lysosome->Payload Payload Release Payload->Cell_Cycle Induces Cell Cycle Arrest & Apoptosis

EGFR signaling pathway and therapeutic intervention points.

Conclusion

PEGylated linkers have become an indispensable tool in modern drug discovery, enabling the development of therapeutics with enhanced efficacy, safety, and patient compliance. The ability to meticulously tailor the properties of these linkers provides a powerful platform for optimizing drug performance. As our understanding of the intricate interplay between linker chemistry, drug properties, and biological systems continues to grow, we can anticipate the development of even more sophisticated and effective PEGylated medicines in the future.

References

Methodological & Application

(S,E)-TCO2-PEG8-acid bioconjugation protocol

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the experimental procedures for utilizing (S,E)-TCO2-PEG8-acid in bioconjugation, a key process in drug development and research. This document provides detailed protocols, quantitative data, and visualizations to guide researchers, scientists, and drug development professionals in applying this advanced linker technology.

Introduction

This compound is a heterobifunctional linker that leverages the power of bioorthogonal click chemistry for the precise construction of complex biomolecular conjugates.[1][2] It features two key reactive moieties: a trans-cyclooctene (TCO) group and a terminal carboxylic acid, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][3]

The TCO group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) partner.[4] This bioorthogonal reaction, often termed "click chemistry," proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems. The terminal carboxylic acid can be activated to react with primary amines, such as those on the lysine residues of proteins, to form stable amide bonds.

The integrated PEG8 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces the potential for aggregation, and provides a flexible connection that minimizes steric hindrance. These properties make this compound a valuable tool in the development of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

Quantitative Data for TCO-Tetrazine Ligation

The efficiency of the TCO-tetrazine ligation is characterized by its rapid kinetics and the ability to proceed under a range of biocompatible conditions. The following table summarizes key quantitative parameters for this reaction.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) 1 - 1 x 10⁶ M⁻¹s⁻¹General range for TCO-tetrazine reactions.
up to 30,000 M⁻¹s⁻¹For hydrogen-substituted tetrazines with TCO.
up to 1000 M⁻¹s⁻¹For ATTO-tetrazines with TCO.
Reaction pH 6.0 - 9.0For TCO-tetrazine ligation in PBS buffer.
7.0 - 9.0For the initial TCO-NHS ester reaction with primary amines.
Reaction Temperature Room Temperature or 4°CFor protein-protein conjugation.
4°C, 25°C, or 37°CDependent on the specific application and stability of biomolecules.
Reaction Time 30 minutes - 2 hoursGeneral protein conjugation.
10 - 30 minutesFor ATTO-tetrazine ligation.
Stoichiometry 1.05 - 1.5 molar equivalentsRecommended molar excess of tetrazine reagent to TCO-containing protein.

Experimental Protocols

The bioconjugation process using this compound is typically a two-stage process. First, the carboxylic acid is activated and conjugated to an amine-containing biomolecule. Second, the newly formed TCO-labeled biomolecule is reacted with a tetrazine-functionalized partner molecule.

Part 1: TCO-Labeling of Amine-Containing Biomolecules (e.g., Proteins)

This protocol details the conjugation of the this compound linker to a protein via its primary amine groups.

Materials Required:

  • This compound

  • Amine-containing protein (1-5 mg/mL)

  • Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS). Do not use Tris or glycine buffers.

  • Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer (e.g., glycine).

  • Spin Desalting Columns for purification

Procedure:

  • Buffer Exchange: If the protein of interest is in a buffer containing primary amines (like Tris or glycine), exchange it into an amine-free Reaction Buffer (e.g., PBS) using a spin desalting column. The recommended protein concentration is 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Activation and Conjugation: a. To your protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the linker over the protein. b. Add EDC and NHS from stock solutions to the reaction mixture. A 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS over the TCO-linker is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional but Recommended): Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes. This will consume any unreacted activated linker.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: The TCO-labeled protein is now ready for the next stage. The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled protein.

Part 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials Required:

  • Purified TCO-labeled protein from Part 1

  • Tetrazine-functionalized molecule (e.g., tetrazine-dye, tetrazine-drug)

  • Reaction Buffer: PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.5) or other suitable buffer.

Procedure:

  • Prepare Reactants: a. The TCO-labeled protein should be in a suitable reaction buffer at a known concentration (typically 1-5 mg/mL). b. Prepare the tetrazine-containing molecule in a compatible solvent (e.g., Reaction Buffer or DMSO).

  • Ligation Reaction: a. Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. It is recommended to use a slight molar excess of the tetrazine molecule (e.g., 1.05 to 1.5 molar equivalents relative to the TCO-protein). b. Incubate the reaction for 30-60 minutes at room temperature. For sensitive proteins, the reaction can be performed at 4°C, which may require a longer incubation time of up to 2 hours.

  • Monitoring the Reaction (Optional): The reaction can be monitored by following the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.

  • Purification: If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography (SEC).

  • Storage: Store the final bioconjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, depending on the stability of the biomolecules.

Visualizations

The following diagrams illustrate the bioconjugation workflow and the underlying chemical reaction.

G cluster_prep Preparation cluster_stage1 Stage 1: TCO Labeling cluster_stage2 Stage 2: Tetrazine Ligation Prot_Prep Prepare Amine-Protein in Amine-Free Buffer Activation Activate Acid with EDC/NHS & Add to Protein Linker_Prep Prepare this compound Stock Solution (DMSO/DMF) Incubate1 Incubate (1-2 hours, RT) Activation->Incubate1 Purify1 Purify TCO-Protein (Spin Desalting) Incubate1->Purify1 Ligation Add Tetrazine-Molecule (1.05-1.5x molar excess) Purify1->Ligation Incubate2 Incubate (30-60 min, RT) Ligation->Incubate2 Purify2 Purify Final Conjugate (e.g., SEC) Incubate2->Purify2 Final_Product Final Bioconjugate (Storage at 4°C or -20°C) Purify2->Final_Product

Caption: Experimental workflow for bioconjugation using this compound.

G Protein Protein-NH2 inv1 Protein->inv1 TCO_Linker This compound TCO_Linker->inv1 EDC_NHS + EDC / NHS EDC_NHS->inv1 TCO_Protein TCO-Labeled Protein inv2 TCO_Protein->inv2 Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->inv2 Final_Conjugate Final Bioconjugate inv1->TCO_Protein Amine Conjugation (Stable Amide Bond) inv2->Final_Conjugate iEDDA Ligation (Click Reaction)

Caption: Reaction scheme for the two-stage bioconjugation process.

References

Application Notes and Protocols for Labeling Antibodies with (S,E)-TCO2-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The labeling of antibodies with bioorthogonal handles has become an indispensable tool in biomedical research and therapeutic development. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a premier example of click chemistry, offering exceptional reaction kinetics and high specificity in biological systems.[1][2][3][4][5] This technology is instrumental in a variety of applications, including fluorescent imaging, pretargeted imaging strategies, and the development of antibody-drug conjugates (ADCs).

This document provides detailed protocols for the covalent labeling of antibodies with (S,E)-TCO2-PEG8-acid. This reagent features a TCO moiety for subsequent ligation with a tetrazine-functionalized molecule, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to primary amines (e.g., lysine residues) on the antibody. The acid group requires activation to an active ester (e.g., an N-hydroxysuccinimide or NHS-ester) prior to reaction with the antibody.

Chemical Reaction and Experimental Workflow

The antibody labeling process using this compound involves two key stages. First, the carboxylic acid group of the linker is activated using a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This activated linker is then reacted with primary amine groups on the antibody to form a stable amide bond. The resulting TCO-labeled antibody is then ready for bioorthogonal conjugation to a tetrazine-modified molecule.

Below is a diagram illustrating the experimental workflow.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Antibody Conjugation cluster_purification Step 3: Purification cluster_ligation Step 4: Bioorthogonal Ligation TCO_acid This compound EDC_NHS EDC + NHS TCO_acid->EDC_NHS Antibody Antibody (with Lysine residues) Activated_TCO TCO-PEG8-NHS ester EDC_NHS->Activated_TCO Activated_TCO_2 TCO-PEG8-NHS ester Antibody->Activated_TCO_2 Purification Size Exclusion Chromatography / Dialysis TCO_Antibody TCO-labeled Antibody Activated_TCO_2->TCO_Antibody TCO_Antibody_2 TCO-labeled Antibody TCO_Antibody_2->Purification Purified_Antibody Purified TCO-Antibody Purification->Purified_Antibody Tetrazine_Probe Tetrazine-labeled Probe (e.g., Fluorophore, Drug) Purified_Antibody_2 Purified TCO-Antibody Purified_Antibody_2->Tetrazine_Probe Final_Conjugate Final Antibody Conjugate Tetrazine_Probe->Final_Conjugate

Caption: Workflow for antibody labeling with this compound and subsequent ligation.

Quantitative Data Summary

The efficiency of the labeling reaction and subsequent ligation can be influenced by several factors, including the specific antibody, buffer conditions, and molar ratios of reactants. The following table summarizes key quantitative parameters.

ParameterValueConditionsSource
TCO-Tetrazine Ligation
Second-Order Rate Constant (k)1 x 10³ - 3 x 10⁴ M⁻¹s⁻¹Dependent on tetrazine substituent.
> 800 M⁻¹s⁻¹General TCO-tetrazine reaction.
Reaction pH6.0 - 9.0PBS buffer.
Reaction TemperatureRoom Temperature (can be 4°C or 37°C)Dependent on application.
Antibody Labeling
Molar Excess of TCO-reagent to Antibody10- to 20-foldFor TCO-NHS ester.
3- to 15-foldFor TCO-TFP ester.
Protein Concentration1 - 5 mg/mLRecommended for labeling.
Reaction Time (Amine Labeling)60 minutesAt room temperature.
Purification
Protein Recovery (Spin Desalting)~75%Post-labeling purification.

Experimental Protocols

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Spin desalting columns or dialysis equipment for purification

Protocol 1: Activation of this compound

This protocol describes the in-situ activation of the carboxylic acid to an NHS ester.

  • Reagent Preparation : Allow all reagents to come to room temperature. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. For example, prepare 10 mM stock solutions. These solutions should be prepared fresh.

  • Activation Reaction : In a microcentrifuge tube, combine the this compound, EDC, and NHS. A common molar ratio is 1:1.2:1.2 (Acid:EDC:NHS). Incubate the mixture for 15 minutes at room temperature to allow for the formation of the NHS ester.

Protocol 2: Antibody Labeling with Activated TCO-Linker
  • Antibody Preparation : The antibody should be in an amine-free buffer, such as PBS. If the antibody solution contains primary amines (e.g., Tris or glycine), a buffer exchange into PBS is required. The recommended antibody concentration is between 1-5 mg/mL.

  • Conjugation Reaction : Add the freshly activated (S,E)-TCO2-PEG8-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% to avoid denaturation of the antibody. A 10- to 20-fold molar excess of the TCO linker to the antibody is recommended as a starting point.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Alternatively, the reaction can be carried out overnight at 4°C.

  • Quenching : Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of TCO-labeled Antibody
  • Removal of Excess Reagents : To remove unreacted TCO linker and quenching reagents, purify the labeled antibody using a spin desalting column appropriate for the antibody's molecular weight or by dialysis against PBS.

  • Concentration and Storage : Determine the concentration of the purified TCO-labeled antibody using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined if a quantifiable method is available. Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 4: Ligation of TCO-Antibody with a Tetrazine Probe
  • Reactant Preparation : Prepare the purified TCO-labeled antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve the tetrazine-functionalized molecule (e.g., a fluorescent dye or drug) in a compatible solvent like DMSO and then dilute it into the reaction buffer.

  • Ligation Reaction : Mix the TCO-labeled antibody with the tetrazine-labeled molecule. A 1:1 molar ratio is often used, though a slight excess of the tetrazine probe may be beneficial.

  • Incubation : The reaction is typically very fast and can be complete within 30-60 minutes at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.

  • Final Purification (Optional) : If necessary, the final antibody conjugate can be purified from any excess tetrazine reagent by size exclusion chromatography.

Signaling Pathway Visualization

The labeling of an antibody with TCO does not in itself constitute a signaling pathway. However, the resulting conjugate is often used to target and visualize or modulate cellular pathways. The diagram below illustrates a general application of a TCO-labeled antibody in a pretargeting scenario for cancer cell imaging.

G cluster_pretargeting Pretargeting Workflow TCO_Ab TCO-labeled Antibody Cancer_Cell Cancer Cell (with Target Antigen) TCO_Ab->Cancer_Cell 1. Binding to Antigen Tetrazine_Probe Tetrazine-labeled Imaging Agent Cancer_Cell->Tetrazine_Probe 2. Ligation at Target Site Signal Imaging Signal Tetrazine_Probe->Signal 3. Signal Generation

Caption: Pretargeting workflow using a TCO-labeled antibody for cancer cell imaging.

References

Application Notes and Protocols for Amine Coupling of (S,E)-TCO2-PEG8-acid via EDC/NHS Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the activation of (S,E)-TCO2-PEG8-acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate covalent conjugation to primary amine-containing molecules. This method is a cornerstone of bioconjugation, enabling the stable linkage of biomolecules for various applications, including antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces.[1][2][3] The this compound linker features a terminal carboxylic acid for amine coupling and a trans-cyclooctene (TCO) moiety for subsequent bioorthogonal click chemistry reactions.[][5] The inclusion of a hydrophilic PEG8 spacer enhances solubility and reduces non-specific binding.

The EDC/NHS chemistry proceeds via a two-step mechanism. First, EDC activates the carboxyl group of the TCO-PEG8-acid, forming a highly reactive but unstable O-acylisourea intermediate. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.

Key Reaction Parameters and Optimization

The success of the EDC/NHS coupling reaction is highly dependent on several factors that must be carefully controlled to maximize conjugation efficiency and minimize side reactions.

ParameterRecommended ConditionsRationale & Considerations
pH Activation Step: pH 4.5-6.0Coupling Step: pH 7.2-8.5The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment. The subsequent reaction of the NHS ester with the primary amine is favored at a slightly basic pH, where the amine is deprotonated and more nucleophilic.
Buffers Activation Buffer: MESCoupling Buffer: PBS, HEPESBuffers should be free of primary amines (e.g., Tris, glycine) and carboxylates, as these will compete with the desired reaction.
Reagents EDC and NHS/sulfo-NHS Should be high-quality and stored desiccated to prevent hydrolysis. It is recommended to equilibrate reagents to room temperature before opening and to prepare solutions immediately before use.
Molar Ratios EDC:NHS:Acid: 2:5:1 (starting point)A molar excess of EDC and NHS is generally used to drive the activation reaction to completion. The optimal ratios may need to be determined empirically for each specific application.
Temperature Room temperature or 4°CThe reaction can be performed at room temperature for faster kinetics or at 4°C to prolong the stability of the NHS ester and accommodate sensitive biomolecules.
Reaction Time Activation: 15-30 minutesCoupling: 2 hours to overnightThe activation step is relatively rapid. The coupling reaction time can be adjusted to optimize conjugation efficiency.
Quenching Hydroxylamine, Tris, glycine, or ethanolamineQuenching stops the reaction by consuming unreacted NHS esters, preventing unwanted side reactions.

Experimental Protocols

Materials
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Protocol 1: Two-Step Activation and Coupling in Solution

This protocol is suitable for conjugating this compound to an amine-containing molecule in a homogenous solution.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.
  • Immediately before use, prepare solutions of EDC and NHS in Activation Buffer.

2. Activation of this compound:

  • In a reaction tube, add the desired amount of this compound stock solution to the Activation Buffer.
  • Add the EDC and NHS solutions to the this compound solution. A typical molar ratio is 1:2:5 (Acid:EDC:NHS).
  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3. Amine Coupling:

  • Dissolve the amine-containing molecule in Coupling Buffer.
  • Add the activated this compound solution to the amine-containing molecule solution.
  • Adjust the pH of the reaction mixture to 7.2-8.5 if necessary.
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching:

  • Add Quenching Buffer to a final concentration of 10-50 mM.
  • Incubate for 15-30 minutes at room temperature.

5. Purification:

  • Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic technique to remove excess reagents and byproducts.

Protocol 2: Immobilization of an Amine-Containing Molecule to a Carboxylated Surface using this compound

This protocol describes the functionalization of a carboxylated surface (e.g., beads, nanoparticles, or a biosensor chip) with this compound, followed by the immobilization of an amine-containing molecule.

1. Reagent Preparation:

  • Prepare stock solutions of this compound, EDC, and NHS as described in Protocol 1.

2. Surface Activation and Functionalization:

  • Wash the carboxylated surface with Activation Buffer.
  • Prepare an activation mixture of EDC and NHS in Activation Buffer.
  • Add the activation mixture to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing.
  • Wash the activated surface with Coupling Buffer to remove excess EDC and NHS.
  • Immediately add a solution of this compound in Coupling Buffer to the activated surface.
  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
  • Wash the surface with Coupling Buffer to remove unreacted this compound.

3. Immobilization of Amine-Containing Molecule:

  • Dissolve the amine-containing molecule in Coupling Buffer.
  • Add the solution of the amine-containing molecule to the TCO-functionalized surface.
  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching and Blocking:

  • Wash the surface with Coupling Buffer.
  • Add Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted sites.
  • Wash the surface extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound molecules.

Visualizing the Process

EDC_NHS_Activation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_quenching Quenching TCO_Acid This compound Activated_Ester Amine-Reactive NHS Ester TCO_Acid->Activated_Ester 15-30 min EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate Stable Amide Bond (TCO-PEG8-CO-NH-R) Activated_Ester->Conjugate 2h - Overnight Amine_Molecule Amine-Containing Molecule (R-NH2) Amine_Molecule->Conjugate Final_Product Purified Conjugate Conjugate->Final_Product Purification Quenching_Agent Quenching Buffer (e.g., Tris, Glycine) Quenching_Agent->Conjugate

Caption: Workflow for EDC/NHS activation and amine coupling.

Reaction_Mechanism Carboxyl R-COOH This compound Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate NHSEster NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS NHS NHS->NHSEster Amide R-CO-NH-R' Stable Amide Bond NHSEster->Amide + Amine R'-NH2 Primary Amine Amine->Amide

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using TCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of antibody-drug conjugates (ADCs) utilizing trans-cyclooctene (TCO) linkers and tetrazine-mediated click chemistry. This bioorthogonal conjugation strategy offers rapid, specific, and high-yielding ligation under mild, aqueous conditions, making it an increasingly popular method for the construction of well-defined ADCs.[1][2] Detailed, step-by-step protocols for the modification of antibodies with tetrazine, the preparation of a TCO-linker-payload conjugate, and the final ADC synthesis are provided. Furthermore, this guide includes methods for the characterization of the resulting ADC, with a focus on determining the drug-to-antibody ratio (DAR). Quantitative data from representative ADC constructs are summarized for comparative analysis.

Introduction

Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the antigen-specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[3] The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.[4][5] The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene is the fastest known bioorthogonal reaction, making it an ideal choice for ADC synthesis. This "click chemistry" approach allows for the precise and efficient conjugation of a TCO-functionalized payload to a tetrazine-modified antibody, resulting in a stable ADC with a controllable drug-to-antibody ratio.

The use of polyethylene glycol (PEG) moieties within the TCO linker can further enhance the aqueous solubility and pharmacokinetic properties of the ADC, and has been shown to improve the reactivity of the TCO group by preventing it from being masked by hydrophobic interactions with the antibody. This guide will focus on a common workflow for ADC synthesis using a TCO linker.

Mechanism of Action

The therapeutic effect of an ADC synthesized with a cleavable linker, such as a valine-citrulline (Val-Cit) peptide, is a multi-step process designed for targeted drug delivery and release within cancer cells.

  • Circulation and Targeting : The ADC circulates in the bloodstream, with the stable linker ensuring the cytotoxic payload remains attached to the antibody. The antibody then specifically binds to its target antigen on the surface of cancer cells.

  • Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking and Cleavage : The internalized ADC is trafficked to the lysosome, an acidic organelle containing various enzymes.

  • Payload Release : Within the lysosome, proteases such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the Val-Cit dipeptide in the linker.

  • Self-Immolation and Activation : Following enzymatic cleavage, a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), spontaneously releases the active cytotoxic payload into the cytoplasm.

  • Induction of Cell Death : The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC ADC Receptor Antigen Receptor ADC->Receptor 1. Targeting Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Figure 1. Mechanism of action of a cleavable linker ADC.

Experimental Workflow

The synthesis of an ADC using a TCO linker involves three main stages: preparation of the tetrazine-modified antibody, preparation of the TCO-linker-payload conjugate, and the final "click" reaction to form the ADC, followed by purification and characterization.

ADC_Synthesis_Workflow cluster_prep Component Preparation cluster_conjugation Conjugation Steps cluster_final Final ADC Synthesis & Analysis mAb Monoclonal Antibody mAb_Tz Tetrazine-Modified Antibody (mAb-Tz) mAb->mAb_Tz Amine Coupling Tz_NHS Tetrazine-NHS Ester Tz_NHS->mAb_Tz TCO_linker TCO-Linker-OH TCO_payload TCO-Linker-Payload TCO_linker->TCO_payload Esterification Payload Cytotoxic Payload Payload->TCO_payload ADC Antibody-Drug Conjugate (ADC) mAb_Tz->ADC iEDDA Click Reaction TCO_payload->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Figure 2. Overall experimental workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of lysine residues on the antibody with a tetrazine moiety using an N-Hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation : If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Tetrazine-NHS Stock Solution : Immediately before use, prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO.

  • Antibody-Tetrazine Conjugation : Add a 10- to 20-fold molar excess of the Tetrazine-NHS stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation : Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Purification : Remove the excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization : Determine the degree of labeling (DOL) of the tetrazine on the antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the tetrazine.

Protocol 2: Preparation of TCO-Linker-Payload Conjugate

This protocol details the attachment of a cytotoxic payload to a TCO-linker containing a hydroxyl group. This example assumes the payload has a carboxylic acid group for esterification.

Materials:

  • Cytotoxic payload with a carboxylic acid group (e.g., MMAE)

  • TCO-PEGn-Val-Cit-PABC-OH linker

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Payload : In an anhydrous solvent, dissolve the cytotoxic payload. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction at room temperature for 1 hour to form the NHS ester of the payload.

  • Conjugation : Add 1.0 equivalent of the TCO-linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification : Purify the TCO-linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials.

  • Characterization : Confirm the structure and purity of the product by LC-MS and NMR.

Protocol 3: ADC Conjugation via iEDDA Click Chemistry

This protocol describes the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • TCO-linker-payload from Protocol 2

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC)

Procedure:

  • Stock Solution : Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.

  • Conjugation Reaction : Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

  • Incubation : Incubate the reaction for 1-4 hours at room temperature or 37°C with gentle agitation. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification : Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.

TCO_Tetrazine_Reaction cluster_reactants Reactants cluster_product Product mAb_Tz mAb-Tetrazine ADC Antibody-Drug Conjugate (ADC) mAb_Tz->ADC [4+2] Cycloaddition(iEDDA) struct_mAb_Tz Antibody-NH-CO-(CH2)n-Tetrazine TCO_Payload TCO-Linker-Payload TCO_Payload->ADC struct_TCO_Payload TCO-Linker-Payload struct_ADC Antibody-NH-CO-(CH2)n-[Dihydropyridazine]-Linker-Payload

Figure 3. TCO-Tetrazine inverse electron-demand Diels-Alder reaction.

ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, influencing its efficacy and safety. It can be determined using several methods, most commonly Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Protocol 4A: DAR Determination by HIC

This method separates ADC species based on the increased hydrophobicity imparted by the drug-linker.

Materials:

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation : Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • System Equilibration : Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection : Inject 20-50 µL of the prepared ADC sample.

  • Chromatographic Separation : Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Data Analysis : Integrate the peaks in the chromatogram. Each peak corresponds to an ADC species with a specific number of conjugated drugs (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Protocol 4B: DAR Determination by Mass Spectrometry (MS)

MS provides a direct measurement of the molecular weight of the ADC, allowing for accurate DAR calculation.

Materials:

  • LC-MS system (e.g., Q-TOF)

  • Reversed-phase (RP) column suitable for proteins

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation : The ADC sample may be analyzed intact or after deglycosylation and/or reduction of interchain disulfide bonds.

  • LC-MS System Setup : Equilibrate the RP column. Set up a gradient to elute the ADC (e.g., 5% to 95% Mobile Phase B over 10-15 minutes). Configure the mass spectrometer to acquire data in a mass range appropriate for the ADC.

  • Data Acquisition : Inject the sample and acquire the mass spectrum.

  • Data Analysis : Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species. Determine the DAR of each species by comparing its mass to the mass of the unconjugated antibody. The average DAR can be calculated from the relative abundance of each species.

Data Presentation

The following tables provide examples of characterization data for ADCs synthesized using TCO-linker technology.

Table 1: ADC Characterization Summary

ADC Construct Target Antigen Payload Average DAR (by HIC) Monomer Purity (by SEC)
ADC-001 HER2 MMAE 3.8 >98%
ADC-002 Trop-2 PBD Dimer 2.1 >99%

| Control mAb | HER2 | None | 0 | >99% |

Table 2: In Vitro Cytotoxicity Data

ADC Construct Cell Line (Antigen Status) IC50 (nM)
ADC-001 SK-BR-3 (HER2+++) 0.5
ADC-001 MDA-MB-468 (HER2-) >1000
ADC-002 NCI-H292 (Trop-2++) 0.08

| ADC-002 | Jurkat (Trop-2-) | >500 |

Table 3: In Vivo Efficacy in Xenograft Model (e.g., SK-BR-3)

Treatment Group (Dose) Tumor Growth Inhibition (%) Complete Regressions
Vehicle Control 0% 0/8
ADC-001 (3 mg/kg) 95% 6/8

| Control mAb (3 mg/kg) | 20% | 0/8 |

Troubleshooting

IssuePotential CauseSuggested Solution
Low DAR Inefficient TCO-Tetrazine reaction; Low DOL of mAb-Tz; Inactive linker-payloadIncrease molar excess of linker-payload; Optimize mAb modification step; Verify activity of TCO group.
High Aggregation Hydrophobicity of the payload; High DAR; Unoptimized buffer conditionsReduce DAR; Include PEG moieties in the linker design; Screen formulation buffers.
Premature Drug Release Linker instability in plasmaUse a more stable linker chemistry; Evaluate linker stability in plasma before in vivo studies.
Low TCO Reactivity Masking of TCO by hydrophobic interactions with the antibodyIntroduce hydrophilic PEG linkers between the TCO and the conjugation handle.

Conclusion

The use of TCO linkers in conjunction with tetrazine-modified antibodies provides a robust and efficient platform for the synthesis of next-generation ADCs. This bioorthogonal approach offers precise control over the conjugation site and stoichiometry, leading to the production of homogeneous ADCs with well-defined drug-to-antibody ratios. The detailed protocols and characterization methods outlined in this document serve as a comprehensive resource for researchers and scientists in the field of targeted drug delivery, facilitating the development of ADCs with improved therapeutic windows.

References

Application Notes: In Vivo Applications of TCO-Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility for in vivo applications.[1][2] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it an ideal tool for live-cell imaging, pre-targeted drug delivery, and the in vivo construction of complex biomolecular entities.[1][3] Its high specificity ensures that the TCO and tetrazine moieties react exclusively with each other, avoiding side reactions with endogenous functional groups found in biological systems.[1] The reaction is irreversible and forms a stable dihydropyridazine bond, releasing only nitrogen gas as a byproduct. These features have solidified the TCO-tetrazine ligation as an invaluable strategy in drug development and molecular imaging.

Core Applications

Pre-targeted Radionuclide Imaging (PET & SPECT)

Pre-targeted imaging is a two-step strategy designed to overcome the limitations of conventional radioimmunoconjugates, such as slow clearance and high radiation doses to healthy tissues.

  • Step 1: Targeting Agent Administration: An antibody or another targeting vector conjugated with a TCO moiety is administered to the subject. This construct is given sufficient time (typically 24-72 hours) to accumulate at the target site (e.g., a tumor) and clear from the bloodstream and non-target tissues.

  • Step 2: Probe Administration & Imaging: A small, radiolabeled tetrazine molecule with rapid pharmacokinetics is injected. This probe quickly travels through the body, and upon encountering the TCO-modified antibody at the target site, it undergoes a rapid click reaction. The unreacted tetrazine probe is rapidly cleared from the body, leading to high-contrast images with excellent tumor-to-background ratios in a short time frame. This method allows for the use of short-lived radioisotopes like Fluorine-18.

Pre-targeted Radioimmunotherapy (PRIT)

This application extends the pre-targeting concept from imaging to therapy. Instead of a diagnostic radionuclide, the tetrazine molecule is armed with a therapeutic radioisotope (e.g., Lutetium-177). This approach allows for the delivery of a potent, localized radiation dose directly to the tumor, significantly increasing the therapeutic window and reducing systemic toxicity compared to non-pre-targeted radioimmunotherapy. Studies have demonstrated that this method can achieve a substantially higher total tumor dose.

"Click-to-Release" Prodrug Activation

This innovative strategy uses the TCO-tetrazine reaction to control the release of a therapeutic agent at a specific location. A bioactive agent (e.g., a chemotherapy drug like doxorubicin) is "caged" with a TCO moiety, rendering it inactive. This TCO-caged prodrug circulates harmlessly in the body. When it reaches a target site that has been labeled with a tetrazine, the click reaction occurs. The ensuing molecular rearrangement cleaves the TCO from the drug, releasing the active therapeutic agent precisely where it is needed. This "click-to-release" or "decaging" approach minimizes off-target toxicity and enhances the selectivity of the treatment.

In Vivo Antibody-Drug Conjugation

The TCO-tetrazine ligation can be used to assemble antibody-drug conjugates (ADCs) directly within a living system. In this approach, an antibody modified with TCO and a potent cytotoxic drug modified with tetrazine are administered separately. These components circulate independently until they meet at the tumor site, where the antibody has accumulated. The in vivo click reaction then forms the complete ADC, which can be internalized by cancer cells to exert its cytotoxic effect. This strategy offers a modular approach to ADC therapy and can potentially overcome drug resistance mechanisms associated with single-antigen targeting.

Quantitative Data

Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions
FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 366,00010 - 10⁴~1
Biocompatibility Excellent (copper-free)Limited in vivo due to copper cytotoxicityExcellent (copper-free)
Reaction Conditions Aqueous media, physiological pH, room/body temperatureRequires copper catalyst, ligandsAqueous media, room/body temperature
Table 2: Summary of In Vivo Pre-targeting Efficacy
Targeting SystemRadionuclideTumor ModelTumor Uptake (%ID/g)Tumor-to-Blood RatioReference
CC49-TCO + ¹⁷⁷Lu-Tz¹⁷⁷LuLS174T Xenograft7.5 ± 1.5254
5B1-TCO + Al¹⁸F-Tz¹⁸FBxPC3 Pancreatic XenograftUp to 6.4Not Reported
Anti-HER2-TCO + ¹¹¹In-Tz¹¹¹InHER2+ Xenograft8.0 - 11.2 (antibody)Not Reported
CC49-TCO + ¹¹¹In-Tz¹¹¹InColon Cancer XenograftBlocked ≥96% by unlabeled TzNot Reported
%ID/g = Percentage of Injected Dose per gram of tissue.

Visualizations and Diagrams

G Tz Tetrazine IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition Tz->IEDDA TCO trans-Cyclooctene (TCO) TCO->IEDDA Intermediate Unstable Bicyclic Intermediate IEDDA->Intermediate [4+2] RetroDA Retro-Diels-Alder Intermediate->RetroDA Product Stable Dihydropyridazine Product RetroDA->Product N2 Nitrogen Gas (N₂) RetroDA->N2 Release G cluster_step1 Step 1: Targeting Phase cluster_step2 Step 2: Imaging Phase A Inject TCO-conjugated Antibody B Antibody Accumulates at Target (e.g., Tumor) A->B C Unbound Antibody Clears from Blood (24-72h) B->C D Inject Radiolabeled Tetrazine Probe C->D E Rapid In Vivo Click Reaction at Target Site D->E F Unbound Tetrazine Probe Rapidly Clears via Kidneys D->F if no target found G High-Contrast PET / SPECT Imaging E->G G Target Target Site (e.g., Cancer Cell) Effect Localized Therapeutic Effect Tz_Agent Tetrazine-labeled Targeting Agent Tz_Agent->Target Binds to Click In Vivo Click Reaction Tz_Agent->Click Prodrug Inactive TCO-Caged Prodrug Prodrug->Click Systemic Administration Release Active Drug Released Click->Release Triggers Cleavage Release->Effect

References

Application Notes and Protocols for PROTAC Synthesis with PEG8 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two key domains—a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

Polyethylene glycol (PEG) linkers, particularly those with eight ethylene glycol units (PEG8), have gained prominence in PROTAC design due to their favorable characteristics. The hydrophilic nature of PEG linkers can enhance the solubility and bioavailability of PROTAC molecules. Furthermore, their flexibility can facilitate the optimal spatial arrangement of the two ligands for effective ternary complex formation, which is essential for subsequent ubiquitination and degradation of the target protein.

This document provides a detailed experimental workflow for the synthesis of PROTACs incorporating a PEG8 linker, along with protocols for key experiments and data presentation guidelines to aid researchers in the development of novel protein degraders.

Signaling Pathway: Ubiquitin-Proteasome System Hijacking by PROTACs

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The following diagram illustrates this mechanism of action.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3 Binds Ub Ubiquitin Ub->E1 Activates PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Catalyzes Polyubiquitination Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognized by DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC with a PEG8 linker is typically achieved through a modular approach, which allows for flexibility in the choice of ligands and facilitates purification of intermediates. The general workflow involves the synthesis of two key intermediates: the POI ligand-linker and the E3 ligase ligand-linker, followed by their conjugation to form the final PROTAC molecule. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely used method for the final ligation step due to its high yields and functional group tolerance.

PROTAC_Synthesis_Workflow cluster_synthesis Modular PROTAC Synthesis with PEG8 Linker POI_Ligand POI Ligand (with alkyne handle) Click_Chemistry Click Chemistry (CuAAC) (CuSO4, NaAsc) POI_Ligand->Click_Chemistry E3_Ligand E3 Ligase Ligand (e.g., pomalidomide) Amide_Coupling Amide Coupling (HATU, DIPEA) E3_Ligand->Amide_Coupling PEG8_Linker Azide-PEG8-Acid Linker PEG8_Linker->Amide_Coupling E3_Linker_Intermediate E3 Ligase-PEG8-Azide Intermediate Amide_Coupling->E3_Linker_Intermediate Purification1 Purification (HPLC) E3_Linker_Intermediate->Purification1 Final_PROTAC Final PROTAC Molecule Click_Chemistry->Final_PROTAC Purification2 Purification (HPLC) Final_PROTAC->Purification2 Purification1->Click_Chemistry Characterization Characterization (LC-MS, NMR) Purification2->Characterization

Caption: A typical workflow for the synthesis of PROTACs.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and activity of PROTACs with PEG linkers, compiled from various literature sources.

Table 1: Synthesis Yields of PROTAC Intermediates and Final Products

StepReaction TypeStarting MaterialsProductAverage Yield (%)
1Amide CouplingE3 Ligase Ligand + Azide-PEG8-AcidE3 Ligase-PEG8-Azide60-85%
2Click ChemistryE3 Ligase-PEG8-Azide + POI-AlkyneFinal PROTAC55-90%
OverallTwo-step SynthesisE3 Ligase, Linker, POI LigandFinal PROTAC33-77%

Table 2: Biological Activity of Representative PEG-Linked PROTACs

PROTAC TargetE3 LigaseLinker LengthDC50 (nM)Dmax (%)Cell Line
BRD4CRBNPEG4< 500> 80H661
BRD4VHLPEG410-100> 90H661
ERαVHL8-atom chain5> 95MCF7
CDK9CRBNTriazole-PEG100-500~70MCF-7

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using a PEG8 linker via click chemistry. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of E3 Ligase-PEG8-Azide Intermediate via Amide Coupling

This protocol describes the coupling of an amine-containing E3 ligase ligand (e.g., pomalidomide) with a carboxylic acid-functionalized PEG8 linker containing an azide group.

Reagents and Materials:

  • E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.0 eq)

  • Azide-PEG8-COOH (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium Chloride (LiCl) solution

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve the E3 ligase ligand and Azide-PEG8-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (3x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the E3 Ligase-PEG8-Azide intermediate.

Protocol 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction between the azide-functionalized E3 ligase-linker intermediate and an alkyne-functionalized POI ligand.

Reagents and Materials:

  • E3 Ligase-PEG8-Azide (from Protocol 1) (1.0 eq)

  • POI Ligand-Alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O 1:1 or DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the E3 Ligase-PEG8-Azide and the POI Ligand-Alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product of high purity.

Protocol 3: Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity and purity of the synthesized PROTAC.

Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be performed to confirm the chemical structure of the PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the PROTAC, providing further confirmation of its elemental composition.

Protocol 4: Evaluation of PROTAC-Mediated Protein Degradation by Western Blotting

This protocol details the use of Western blotting to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Reagents and Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the extent of protein degradation.

Conclusion

The modular synthesis of PROTACs utilizing PEG8 linkers offers a versatile and efficient approach to developing novel protein degraders. The protocols and guidelines presented here provide a solid foundation for researchers to design, synthesize, and evaluate their own PROTAC molecules. Careful optimization of the linker length and composition, along with thorough biological characterization, will be crucial for the successful development of potent and selective therapeutics.

References

Troubleshooting & Optimization

troubleshooting low yield in TCO-tetrazine ligation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during TCO-tetrazine ligation experiments, particularly focusing on resolving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[1]

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice.[1] The reaction is typically performed in a pH range of 6 to 9. When using NHS esters to introduce TCO or tetrazine moieties to proteins, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent unwanted side reactions with buffer components like Tris or glycine.

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For less reactive partners or very dilute solutions, the incubation time can be extended to 2 hours or even overnight at 4°C. In some cases, incubating at 37°C or 40°C can further accelerate the reaction.

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range. Alternatively, techniques like LC-MS can be used to analyze aliquots of the reaction mixture at different time points to determine the concentrations of reactants and the product.

Troubleshooting Guide: Low Reaction Yield

Low yield in TCO-tetrazine ligation can stem from several factors. This guide will help you diagnose and resolve common issues.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Reaction Yield check_reagents 1. Verify Reactant Integrity & Concentration start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK reagent_degradation Degradation? - Check storage - Run controls - Use fresh reagents check_reagents->reagent_degradation reagent_concentration Incorrect Concentration? - Re-quantify stocks (UV-Vis) - Use accurate molar ratios check_reagents->reagent_concentration check_side_reactions 3. Investigate Potential Side Reactions check_conditions->check_side_reactions Conditions OK conditions_ph Suboptimal pH? - Adjust pH to 6-9 - Use amine-free buffers for NHS chemistry check_conditions->conditions_ph conditions_temp Incorrect Temp/Time? - Optimize incubation (RT, 37°C) - Extend reaction time check_conditions->conditions_temp conditions_stoichiometry Incorrect Stoichiometry? - Use 1.05-1.5x excess of tetrazine check_conditions->conditions_stoichiometry check_purification 4. Evaluate Purification Method check_side_reactions->check_purification No Side Reactions side_reactions_competing Competing Reactions? - Remove competing nucleophiles (Tris, glycine) - Degas solutions if oxygen-sensitive check_side_reactions->side_reactions_competing side_reactions_solubility Precipitation? - Use PEGylated linkers - Add organic co-solvent (e.g., DMSO) check_side_reactions->side_reactions_solubility solution Improved Yield check_purification->solution Purification OK purification_loss Product Loss? - Choose appropriate purification (SEC, dialysis) - Optimize protocol check_purification->purification_loss

Caption: A step-by-step workflow for troubleshooting low yields in TCO-tetrazine ligations.

Issue Possible Cause Recommended Solution(s)
Slow or Incomplete Reaction Low Reactant Concentration The reaction rate is dependent on the concentration of both the TCO and tetrazine. If possible, increase the concentration of the reactants.
Suboptimal Stoichiometry An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. Empirically optimize the molar ratio; a slight excess (1.05-1.5x) of one component, typically the tetrazine, is often beneficial.
Steric Hindrance Bulky substituents near the reacting moieties can slow down the reaction. Consider using linkers with longer spacer arms to reduce steric hindrance.
Low Product Yield Degradation of Reactants Tetrazine Instability: Tetrazines, especially those with electron-withdrawing groups, can be susceptible to degradation in aqueous media or in the presence of reducing agents like DTT or TCEP. Some are also unstable at basic pH. Verify the integrity of your tetrazine stock. TCO Instability: Highly strained TCOs can isomerize to their unreactive cis-isomers, particularly in the presence of thiols or under UV light. Store TCO reagents protected from light and consider their stability in your reaction buffer.
Inaccurate Quantification of Reactants Incorrect concentrations of stock solutions will lead to suboptimal stoichiometry. Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your TCO and tetrazine stock solutions before setting up the reaction.
Side Reactions Competing Nucleophiles: If using NHS chemistry to introduce your bioorthogonal handles, ensure your buffers are free of primary amines (e.g., Tris, glycine). Oxidation: For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products.
Precipitation of Reactants or Product Poor solubility of reactants or the final conjugate can lead to low yield. To improve solubility, consider using PEGylated linkers on your tetrazine or TCO. A small percentage of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your system must be verified.

Quantitative Data on Reaction Kinetics

The kinetics of the TCO-tetrazine ligation are exceptionally fast and are influenced by the specific structures of the TCO and tetrazine derivatives. The reactivity is governed by the principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction, where an electron-rich dienophile (TCO) reacts with an electron-deficient diene (tetrazine). Generally, electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine increase the reaction rate.

Tetrazine Derivative TCO Derivative Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3,6-dipyridyl-s-tetrazined-TCO366,000 (± 15,000)Water
3,6-diphenyl-s-tetrazines-TCO3100Methanol
Water-soluble 3,6-dipyridyl-s-tetrazines-TCO3,300,000 (± 40,000)Water

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.

Diagram: Reaction Mechanism

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder (IEDDA) cluster_products Products TCO TCO (Electron-rich dienophile) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine (Electron-deficient diene) Tetrazine->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Rate-determining step Dihydropyridazine Dihydropyridazine (Stable Conjugate) Retro_DA->Dihydropyridazine Nitrogen N₂ Gas Retro_DA->Nitrogen Elimination

Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction mechanism between a tetrazine and a TCO.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol outlines a general method for conjugating two proteins that have been pre-functionalized with TCO and tetrazine moieties, respectively.

1. Preparation of Reactants:

  • Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Ensure the protein concentrations are accurately determined.

2. Reaction Setup:

  • Combine the TCO-labeled protein and the tetrazine-labeled protein at the desired molar ratio. A 1:1 ratio is a good starting point, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine-labeled protein may improve yield.

3. Incubation:

  • Allow the reaction to proceed for 60 minutes at room temperature with gentle mixing. For less concentrated samples or less reactive partners, the incubation time can be extended or the temperature increased to 37°C.

4. Purification:

  • Remove any unreacted starting material and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

5. Storage:

  • Store the final protein-protein conjugate at 4°C until further use.

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of the TCO-tetrazine ligation.

1. Prepare Stock Solutions:

  • Prepare stock solutions of your tetrazine and TCO reagents in a compatible solvent (e.g., DMSO).

2. Spectrophotometer Setup:

  • Set the spectrophotometer to measure absorbance at the λmax of the tetrazine (typically between 510-550 nm).

3. Initiate the Reaction:

  • In a cuvette, add the reaction buffer and the TCO solution.

  • Start the absorbance measurement and then add the tetrazine solution to the cuvette to initiate the reaction. Ensure rapid and thorough mixing.

4. Monitor Absorbance:

  • Record the decrease in absorbance at the tetrazine's λmax over time. The disappearance of the color indicates the consumption of the tetrazine and the progress of the reaction.

5. Data Analysis:

  • The observed rate constant can be calculated by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.

References

Technical Support Center: Managing TCO Isomerization in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical aspect of working with trans-cyclooctene (TCO) derivatives: preventing their isomerization to the unreactive cis--cyclooctene (CCO) isomer. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides designed to help you maintain the integrity and reactivity of your TCO reagents throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is TCO to CCO isomerization and why is it a problem?

trans-Cyclooctene (TCO) is a highly valuable tool in bioorthogonal chemistry due to the significant ring strain in its trans double bond, which allows for extremely rapid reactions with tetrazines (Tz) without the need for a catalyst. However, this high-energy state makes TCO derivatives susceptible to isomerization to their more thermodynamically stable, but unreactive, cis-cyclooctene (CCO) counterpart. Once converted to the CCO form, the molecule will no longer participate in the desired rapid bioorthogonal "click" reaction with tetrazines, leading to low or no conjugation yield.

Q2: What are the primary causes of TCO isomerization in experimental settings?

Several factors can promote the isomerization of TCO to CCO. Understanding these can help in designing experiments to minimize this unwanted side reaction. Key causes include:

  • Presence of Thiols: Thiol-containing reagents, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), are known to promote TCO isomerization.[1] The mechanism is thought to be a radical-mediated process.[2][3]

  • Copper-Containing Proteins: In biological experiments, copper-containing serum proteins have been identified as a cause of TCO deactivation through isomerization.[4][5]

  • Prolonged Storage: Non-crystalline TCO derivatives, especially the more strained and highly reactive ones like s-TCO, can isomerize during long-term storage, even when stored as solids or in solution.

  • Elevated Temperatures: Although TCOs are generally stable under typical PCR conditions (short incubations at high temperatures), prolonged exposure to heat can potentially increase the rate of isomerization.

Q3: How can I prevent or minimize TCO isomerization during my experiments?

Several strategies can be employed to mitigate TCO isomerization:

  • Use of Radical Inhibitors: For experiments involving thiols, the addition of a radical inhibitor can be effective. A water-soluble analog of vitamin E, has been shown to suppress thiol-promoted isomerization.

  • Alternative Reducing Agents: When disulfide bond reduction is necessary, consider using a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which is less likely to induce isomerization.

  • Proper Storage: Store TCO derivatives, especially non-crystalline and highly reactive ones, as stable silver(I) (Ag(I)) metal complexes. These complexes can be readily dissociated to release the active TCO upon the addition of a chloride source like NaCl. For routine storage, crystalline derivatives should be kept as solids at low temperatures (e.g., -20°C).

  • Choose More Stable TCO Derivatives: Several next-generation TCOs have been developed with improved stability. For instance, cis-dioxolane-fused trans-cyclooctene (d-TCO) derivatives are crystalline, bench-stable solids that exhibit enhanced stability in aqueous solutions and in the presence of thiols compared to s-TCO.

Troubleshooting Guide: Low TCO-Tetrazine Ligation Yield

If you are experiencing low yields in your TCO-tetrazine conjugation reactions, TCO isomerization is a likely culprit. This guide provides a systematic approach to troubleshooting this issue.

Symptom Possible Cause Recommended Action(s)
Low or no product formation Isomerization of TCO to CCO prior to reaction.1. Check for Thiols: If your buffer contains DTT or other thiol-based reducing agents, remove them before adding the TCO-linker, for instance, by using a desalting column. 2. Switch to TCEP: For disulfide reduction, use the non-thiol reducing agent TCEP. 3. Add a Radical Inhibitor: If thiols are unavoidable, consider adding a radical inhibitor like Trolox to your reaction mixture. 4. Verify TCO Reagent Integrity: If the TCO reagent has been stored for a long time, its activity may be compromised. Consider using a fresh batch or one stored as a silver complex.
Inconsistent results between experiments Variable extent of TCO isomerization.1. Standardize Incubation Times: Ensure that the time TCO is exposed to potentially destabilizing conditions (e.g., presence of thiols) is consistent across all experiments. 2. Prepare Solutions Fresh: Prepare TCO solutions immediately before use, especially if they are not stabilized.
Reaction works with simple molecules but fails in complex biological media Isomerization catalyzed by components in the biological matrix.1. Consider Serum Proteins: Be aware that serum contains copper-containing proteins that can catalyze isomerization. Minimize the incubation time of TCO in serum if possible. 2. Use a More Stable TCO: For in vivo or complex media experiments, opt for a more stable derivative like d-TCO.

Data Presentation: Stability of TCO Derivatives

The choice of TCO derivative can significantly impact the success of an experiment. The following table summarizes the relative stability of common TCO derivatives.

TCO DerivativeKey Stability Characteristics
TCO (parent) Moderately stable; can isomerize in the presence of high thiol concentrations and in serum over time.
s-TCO (strained TCO) Highly reactive but less stable. Prone to isomerization in the presence of thiols and during prolonged storage unless stored as a silver complex.
d-TCO (cis-dioxolane-fused TCO) Exhibits improved stability in aqueous solutions, blood serum, and in the presence of thiols compared to s-TCO. Often crystalline and bench-stable.
Axial vs. Equatorial Isomers Axial isomers of substituted TCOs are generally more reactive but can be less stable than their equatorial counterparts.

Experimental Protocols & Methodologies

While a universal protocol is not feasible due to the diversity of applications, the following section outlines key experimental considerations and workflows to minimize TCO isomerization.

Protocol 1: General Workflow for TCO Labeling in the Presence of Reducing Agents

This protocol is recommended when working with biomolecules that require disulfide bond reduction prior to TCO conjugation.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Purification cluster_2 Step 3: Conjugation A Protein with Disulfide Bonds B Add TCEP (non-thiol reducing agent) A->B C Reduced Protein B->C D Remove TCEP using a desalting column or spin filtration C->D E Purified Reduced Protein D->E F Immediately add TCO-linker E->F

Caption: Recommended workflow for TCO conjugation requiring disulfide reduction.

Methodology Details:

  • Reduction: Reduce disulfide bonds in your protein of interest using TCEP. A typical final concentration is 5-20 mM. Incubate at room temperature for 30-60 minutes.

  • Purification: It is crucial to remove the reducing agent before introducing the TCO linker. Use a desalting column or spin filtration column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Conjugation: Immediately after purification, add the TCO-functionalized molecule to the reduced protein to initiate the conjugation reaction.

Protocol 2: Stabilization of TCOs for Long-Term Storage

For highly reactive or non-crystalline TCO derivatives, conversion to a silver(I) complex can significantly extend shelf life.

G TCO Active TCO (Prone to Isomerization) Ag_complex TCO-Ag(I) Complex (Stable for Storage) TCO->Ag_complex + AgNO3 Ag_complex->TCO + NaCl (e.g., in cell media)

Caption: Equilibrium of TCO stabilization and release using silver(I) ions.

Methodology Details:

  • Complex Formation: To stabilize a TCO derivative, it can be complexed with silver nitrate (AgNO₃). This is often done during the purification step after synthesis, where the TCO is selectively captured on a solid support impregnated with silver nitrate. For storage, TCO derivatives can be kept as these stable silver complexes.

  • Release of Active TCO: The active TCO can be readily released from the silver complex immediately before use by the addition of a source of chloride ions, such as sodium chloride (NaCl). The high concentration of chloride in many biological buffers is often sufficient to drive the dissociation of the TCO-Ag(I) complex.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a TCO stabilization strategy can be visualized as follows:

G A Is a reducing agent required? B YES A->B C NO A->C E Is a thiol-based agent (e.g., DTT) necessary? B->E J Is long-term storage of a reactive TCO needed? C->J D Use TCEP (non-thiol based) I Proceed with experiment D->I F YES E->F G NO E->G H Add radical inhibitor (e.g., Trolox) to the reaction F->H G->I H->I K YES J->K L NO J->L M Store as a stable Ag(I) complex K->M N Store as solid at low temperature L->N M->I N->I

Caption: Decision tree for TCO stabilization strategies.

References

Optimizing EDC-NHS Coupling for PEGylated Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the EDC-NHS coupling of PEGylated acids to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC-NHS coupling reactions involving PEGylated acids?

A1: A two-step pH process is highly recommended for optimal results.[1][2][3][4][5]

  • Activation Step: The activation of the carboxyl group on the PEGylated acid with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . A common choice of buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.

  • Coupling Step: The subsequent reaction of the NHS-activated PEGylated acid with a primary amine is most efficient at a pH of 7.2 to 8.5 . This higher pH ensures the primary amine is deprotonated and thus more nucleophilic, promoting an efficient reaction. Phosphate-buffered saline (PBS) is a suitable buffer for this step.

Q2: What are the recommended buffers for this reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • Activation Buffer (pH 4.5-6.0): MES buffer is a standard and effective choice.

  • Coupling Buffer (pH 7.2-8.5): Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are commonly used.

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. After use, promptly reseal the vials. For frequent use, consider preparing single-use aliquots.

  • Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions. If solubility in your aqueous buffer is an issue, a stock solution can be prepared in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Q4: What is the recommended molar ratio of EDC and NHS to my PEGylated acid?

A4: The optimal molar ratio can vary, so it is often necessary to perform optimization experiments. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl group of the PEGylated acid.

ReagentRecommended Molar Excess (relative to carboxyl groups)Reference
EDC2 to 10-fold
NHS2 to 5-fold
PEG-Amine1.5-fold (relative to activated acid)

Another suggested starting ratio is a 1:10:25 molar ratio of the carboxyl-containing molecule to EDC and NHS, respectively.

Q5: How can I quench the EDC-NHS coupling reaction?

A5: Quenching the reaction is crucial to deactivate any remaining reactive groups. Common quenching reagents include:

  • Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.

  • Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.

  • 2-Mercaptoethanol: Can be used to specifically quench the EDC activation reaction.

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

This is a frequent issue in EDC-NHS chemistry and can often be traced back to reaction conditions or reagent quality.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers. Use a two-step pH protocol as described in the FAQs.
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer Use recommended buffers like MES for activation and PBS for coupling. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates.
Hydrolysis of Intermediates The activated O-acylisourea and NHS ester are both susceptible to hydrolysis. Perform the reaction steps as promptly as possible after adding the reagents.
Insufficient Molar Ratios Optimize the molar ratios of EDC, NHS, and your amine-containing molecule. A common starting point is a molar excess of EDC and NHS.

Issue 2: Precipitation During the Reaction

Precipitation of your PEGylated acid or target molecule can significantly reduce your yield.

Potential CauseRecommended Action
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.
High EDC Concentration In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Low Water Solubility of NHS Ester The formation of the NHS ester intermediate may lead to reduced water solubility and aggregation, especially with large, hydrophobic molecules. If this is suspected, consider using the more water-soluble Sulfo-NHS.

Experimental Protocols & Methodologies

Two-Step EDC/NHS Coupling of a PEGylated Acid to an Amine-Containing Protein

This protocol is designed to minimize self-polymerization of proteins that contain both amine and carboxyl groups.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • PEGylated Acid

  • Amine-Containing Protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Desalting column

Procedure:

  • Preparation of PEGylated Acid: Dissolve the PEGylated acid in Activation Buffer.

  • Activation of PEGylated Acid:

    • Add EDC and Sulfo-NHS to the PEGylated acid solution. A common starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS over the PEGylated acid.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with the amine-containing protein.

  • Protein Coupling:

    • Immediately add the amine-containing protein (dissolved in Coupling Buffer) to the activated PEGylated acid solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to block any unreacted NHS-ester sites.

  • Purification:

    • Purify the PEGylated protein conjugate to remove unreacted PEGylated acid, protein, and reaction byproducts. Common purification techniques include:

      • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.

      • Ion Exchange Chromatography (IEX): Can separate PEGylated proteins based on changes in surface charge and can even separate species with different degrees of PEGylation.

      • Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary purification step.

      • Dialysis/Ultrafiltration: Useful for removing small molecule impurities.

Visualizing the Process

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_purification Quenching & Purification peg_acid PEGylated Acid (-COOH) edc_nhs Add EDC & NHS in MES Buffer peg_acid->edc_nhs activated_peg Activated PEG-NHS Ester edc_nhs->activated_peg 15-30 min, RT mix Mix in PBS Buffer activated_peg->mix pH Adjustment protein Amine-Protein (-NH2) protein->mix conjugate PEGylated Protein Conjugate mix->conjugate 2h RT or O/N 4°C quench Add Quenching Agent conjugate->quench purify Purify (SEC/IEX) quench->purify final_product Purified PEG-Protein purify->final_product

Caption: Experimental workflow for the two-step EDC-NHS coupling of a PEGylated acid to an amine-containing protein.

EDC_NHS_Mechanism cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amide Bond Formation Carboxyl PEG-COOH Intermediate O-acylisourea (unstable) Carboxyl->Intermediate pH 4.5-6.0 EDC + EDC NHSEster PEG-NHS Ester (more stable) Intermediate->NHSEster NHS + NHS Amide PEG-CO-NH-Protein NHSEster->Amide pH 7.2-8.5 Amine + Protein-NH2

Caption: Reaction mechanism of EDC-NHS coupling chemistry for PEGylated acids.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Coupling Yield ph_check Verify Buffer pH (Activation & Coupling) start->ph_check reagent_check Check Reagent Activity (Use fresh EDC/NHS) start->reagent_check buffer_check Confirm Buffer Composition (No competing groups) start->buffer_check ratio_opt Optimize Molar Ratios (Increase EDC/NHS excess) ph_check->ratio_opt reagent_check->ratio_opt buffer_check->ratio_opt time_opt Adjust Reaction Time (Monitor progress) ratio_opt->time_opt temp_opt Modify Temperature (e.g., 4°C overnight) time_opt->temp_opt success Improved Yield temp_opt->success

Caption: Troubleshooting decision tree for addressing low coupling yield in EDC-NHS reactions.

References

Technical Support Center: Purifying PEG8-Containing Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of PEG8-containing bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEG8-containing bioconjugates?

A1: The PEGylation process often results in a complex mixture of products, including the desired PEGylated bioconjugate, unreacted protein, excess PEG reagent, and various PEGylated isomers (proteins with different numbers of PEG chains attached or PEGylation at different sites).[] The primary challenges are to efficiently separate the desired product from these impurities, which can be difficult due to the similar physicochemical properties of the different species.[2]

Q2: Which chromatographic techniques are most suitable for purifying PEG8-bioconjugates?

A2: The most commonly used and effective techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reverse-Phase Chromatography (RPC).[][2][3] The choice of method depends on the specific properties of the bioconjugate and the impurities to be removed. Often, a combination of these techniques is required to achieve high purity.

Q3: How does PEGylation affect the behavior of a protein during purification?

A3: PEGylation increases the hydrodynamic radius of the protein, which is the basis for separation in SEC. The PEG chain can also shield the surface charges of the protein, altering its interaction with IEX resins. This charge-shielding effect can sometimes be exploited to separate PEGylated species from the unreacted protein. Additionally, the hydrophobicity of the protein can be altered, which influences its behavior in HIC and RPC.

Q4: How can I confirm the purity of my final PEG8-bioconjugate?

A4: A combination of analytical techniques is recommended. SDS-PAGE can provide a qualitative assessment of purity, showing an increase in molecular weight for the PEGylated species. Analytical SEC-HPLC is a powerful tool for quantifying high molecular weight impurities. IEX-HPLC can be used to separate and quantify different PEGylated isomers. Mass spectrometry is also crucial for confirming the identity and homogeneity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of PEG8-containing bioconjugates.

ProblemPotential CauseRecommended Solution
Low Recovery of PEGylated Bioconjugate Non-specific binding to the chromatography matrix: The bioconjugate may be adsorbing to the column resin or membranes.For SEC: Consider adding arginine to the mobile phase to reduce non-specific interactions. For IEX: Optimize the buffer pH and salt concentration to ensure efficient binding and elution. For HIC: Select a resin with appropriate hydrophobicity and optimize the salt concentration in the mobile phase.
Precipitation of the bioconjugate: High concentrations of the bioconjugate or suboptimal buffer conditions can lead to aggregation and precipitation.Ensure the protein is stable at the reaction and purification pH. Consider including stabilizing excipients like sugars or certain amino acids in your buffers.
Poor Separation of PEGylated Bioconjugate from Unreacted Protein Insufficient resolution of the chosen method: The size or charge difference between the PEGylated and un-PEGylated protein may be too small for effective separation by a single method.SEC: Ensure the column has the appropriate fractionation range for your molecules. A longer column or a resin with a smaller bead size can improve resolution. IEX: The charge shielding by the PEG chain may be insufficient to allow for separation. Try adjusting the pH to maximize the charge difference. Combining SEC and IEX is often effective.
Co-elution of Free PEG8 Reagent with the Bioconjugate Similar hydrodynamic radii (in SEC): In some cases, especially with larger PEG chains, the unreacted PEG may have a similar size to the bioconjugate, leading to co-elution.IEX or HIC: These methods separate based on charge and hydrophobicity, respectively, and can be effective at removing neutral, unreacted PEG. Diafiltration/Ultrafiltration: Using a membrane with an appropriate molecular weight cut-off (MWCO) can be a simple and effective way to remove small, unreacted PEG.
Presence of Multiple PEGylated Species (Isomers) in the Final Product Incomplete or non-specific conjugation reaction: The reaction conditions may lead to the formation of mono-, di-, and multi-PEGylated products, as well as positional isomers.IEX: This is often the most powerful technique for separating species with different degrees of PEGylation due to differences in charge shielding. RPC: Can also be effective for separating isomers, particularly at the analytical scale. Optimization of the initial conjugation reaction (e.g., stoichiometry, reaction time) is also crucial to minimize heterogeneity.

Experimental Protocols

Purification of a PEG8-Bioconjugate using Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for separating a PEGylated bioconjugate from smaller impurities like unreacted PEG8 reagent.

Materials:

  • SEC column with a suitable fractionation range for the bioconjugate.

  • Chromatography system (e.g., FPLC or HPLC).

  • Mobile phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer compatible with the bioconjugate.

  • Sample: Crude PEGylation reaction mixture.

  • 0.22 µm syringe filters.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should typically be no more than 2-5% of the total column volume to ensure good resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the peaks elute from the column. The PEGylated bioconjugate, having a larger hydrodynamic radius, is expected to elute earlier than the unreacted protein and the free PEG8 reagent.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC-HPLC to determine which fractions contain the purified product.

Purification of a PEG8-Bioconjugate using Ion Exchange Chromatography (IEX)

This protocol describes the separation of a PEGylated bioconjugate from the unreacted native protein based on differences in surface charge.

Materials:

  • Anion or cation exchange column, depending on the isoelectric point (pI) of the protein and the buffer pH.

  • Chromatography system.

  • Binding Buffer (low salt concentration).

  • Elution Buffer (high salt concentration).

  • Sample: Partially purified PEGylation reaction mixture (e.g., after initial SEC).

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.

  • Sample Loading: Load the sample onto the column. The un-PEGylated protein should bind to the resin, while the PEGylated bioconjugate, with its shielded charges, may have a weaker interaction or flow through.

  • Wash: Wash the column with Binding Buffer to remove any unbound or weakly bound species.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing Binding and Elution Buffers).

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the fractions using SDS-PAGE, IEX-HPLC, or other relevant analytical methods to identify the fractions containing the desired PEGylated bioconjugate.

Visualizations

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification Workflow protein Protein reaction_mix Crude Reaction Mixture protein->reaction_mix peg8 PEG8 Reagent peg8->reaction_mix sec Size Exclusion Chromatography (SEC) reaction_mix->sec Initial Cleanup iex Ion Exchange Chromatography (IEX) sec->iex Isomer Separation hic Hydrophobic Interaction Chromatography (HIC) iex->hic Polishing Step (Optional) analysis Purity Analysis (SDS-PAGE, HPLC, MS) iex->analysis hic->analysis final_product Purified PEG8-Bioconjugate analysis->final_product

Caption: A typical experimental workflow for the purification of PEG8-containing bioconjugates.

troubleshooting_logic cluster_problem Identify the Primary Issue cluster_solution Potential Solutions start Poor Purification Outcome low_recovery Low Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation multiple_species Multiple PEG Species? start->multiple_species optimize_buffer Optimize Buffer Conditions (pH, salt, additives) low_recovery->optimize_buffer Check for non-specific binding or precipitation change_resin Change Chromatography Resin (different selectivity) low_recovery->change_resin poor_separation->change_resin Improve resolution add_step Add Orthogonal Purification Step (e.g., IEX after SEC) poor_separation->add_step multiple_species->add_step Separate isomers optimize_reaction Optimize Conjugation Reaction (stoichiometry, time) multiple_species->optimize_reaction Address source of heterogeneity

Caption: A troubleshooting decision tree for purifying PEG8-bioconjugates.

References

Technical Support Center: Purification of Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with (S,E)-TCO2-PEG8-acid, focusing on the removal of unreacted material from bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound after a conjugation reaction?

A1: The most common strategies for removing small molecules like unreacted this compound from larger bioconjugates (e.g., proteins, antibodies) are based on size differences. The primary techniques include Size Exclusion Chromatography (SEC), Dialysis, and Desalting Columns.[][2][3] For more complex separations, chromatographic methods like Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) may also be employed, as the PEGylation of a protein can alter its surface charge and hydrophobicity.[][4]

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including the size of your biomolecule, the required purity, sample volume, and the desired processing time.

  • Size Exclusion Chromatography (SEC) is ideal for achieving high purity and can also provide analytical information about the conjugation efficiency.

  • Dialysis is a gentle method suitable for large sample volumes but is a slower process.

  • Desalting Columns (Spin Columns) are excellent for rapid cleanup of small sample volumes.

  • Ion Exchange Chromatography (IEX) can be effective if the PEGylation significantly alters the protein's net charge.

  • Hydrophobic Interaction Chromatography (HIC) may be an option if the conjugation changes the hydrophobicity of the biomolecule.

Q3: Can I use the same purification strategy for different biomolecules conjugated with this compound?

A3: While the general principles apply, the optimal purification protocol may need to be adjusted based on the specific properties of your biomolecule (e.g., protein size, isoelectric point, hydrophobicity). It is always recommended to optimize the purification strategy for each new conjugate.

Q4: How can I confirm that the unreacted this compound has been successfully removed?

A4: The success of the purification can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly with a size exclusion column (SEC-HPLC), which can separate the conjugated protein from the smaller, unreacted TCO-PEG reagent. Mass spectrometry can also be used to confirm the mass of the final conjugate.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of the conjugated protein after purification. The protein may be nonspecifically binding to the chromatography resin or dialysis membrane.- For SEC and desalting, ensure the buffer contains sufficient salt (e.g., 150 mM NaCl) to minimize ionic interactions. - For dialysis, select a membrane material with low protein binding properties.
Unreacted this compound is still present in the final sample. The purification method may not be efficient enough for the amount of excess reagent used.- In SEC, ensure the column has a sufficient bed volume for good resolution between the conjugate and the small molecule. - For dialysis, increase the number of buffer changes and the total dialysis time. - For desalting columns, do not overload the column with sample.
The purified protein conjugate appears aggregated. The conjugation or purification process may have induced aggregation.- Perform purification at a lower temperature (e.g., 4°C). - Ensure the buffer composition is optimal for protein stability (pH, ionic strength). - Analyze the sample by SEC to quantify the extent of aggregation.

Comparison of Purification Strategies

The following table summarizes the key characteristics of the recommended purification methods for removing unreacted this compound.

FeatureSize Exclusion Chromatography (SEC)DialysisDesalting Columns
Principle Separation based on molecular size.Diffusion across a semi-permeable membrane based on a concentration gradient.A form of SEC for rapid group separations.
Typical Sample Volume µL to mLmL to LµL to a few mL
Processing Time 30 minutes to a few hoursSeveral hours to overnight< 15 minutes
Purity Achieved HighGood to HighGood
Protein Recovery Typically >90%Typically >90%Typically >85%
Key Advantage High resolution and provides analytical data.Gentle, simple, and scalable for large volumes.Very fast and easy to use for small samples.
Key Disadvantage Can dilute the sample; requires a chromatography system.Slow; potential for sample loss with sticky proteins.Can cause some sample dilution; limited to small volumes.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is designed for the purification of a protein conjugate from unreacted this compound using a laboratory-scale SEC column.

Materials:

  • SEC column with a fractionation range suitable for the size of the protein conjugate.

  • Chromatography system (e.g., FPLC, HPLC).

  • Mobile phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Reaction mixture containing the protein conjugate and unreacted this compound.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS) at the desired flow rate.

  • Centrifuge the reaction mixture at >10,000 x g for 5-10 minutes to remove any precipitated material.

  • Inject the clarified reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm. The protein conjugate should elute first, followed by a peak corresponding to the smaller, unreacted this compound.

  • Collect fractions corresponding to the protein conjugate peak.

  • Pool the relevant fractions and concentrate if necessary.

Protocol 2: Dialysis

This protocol describes the removal of unreacted this compound using a dialysis cassette or tubing.

Materials:

  • Dialysis cassette or tubing with a molecular weight cut-off (MWCO) appropriate for the protein (e.g., 10 kDa MWCO for an antibody).

  • Dialysis buffer: PBS, pH 7.4.

  • Large beaker or container.

  • Stir plate and stir bar.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.

  • Load the reaction mixture into the dialysis cassette or tubing, leaving some headspace.

  • Place the sealed dialysis device in a beaker containing a volume of dialysis buffer that is at least 200-500 times the sample volume.

  • Stir the dialysis buffer gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times. For optimal removal, the final dialysis step can be performed overnight.

  • Recover the purified protein conjugate from the dialysis device.

Workflow and Pathway Diagrams

experimental_workflow Workflow for Removal of Unreacted this compound cluster_reaction Bioconjugation cluster_purification Purification cluster_analysis Analysis biomolecule Biomolecule (e.g., Protein) reaction_mix Reaction Mixture (Conjugate + Unreacted TCO-PEG) biomolecule->reaction_mix + tco_peg This compound tco_peg->reaction_mix sec Size Exclusion Chromatography reaction_mix->sec High Purity dialysis Dialysis reaction_mix->dialysis Large Volume desalting Desalting Column reaction_mix->desalting Rapid Cleanup purified_product Purified Conjugate sec->purified_product dialysis->purified_product desalting->purified_product analysis Purity & Concentration Analysis purified_product->analysis

Caption: Workflow for the removal of unreacted TCO-PEG reagent.

logical_relationship Decision Tree for Purification Method Selection start Start with Reaction Mixture q_volume Sample Volume? start->q_volume q_speed Need Speed? q_volume->q_speed < 5 mL ans_dialysis Use Dialysis q_volume->ans_dialysis > 5 mL q_purity High Purity Needed? q_speed->q_purity No ans_desalting Use Desalting Column q_speed->ans_desalting Yes ans_sec Use Size Exclusion Chromatography q_purity->ans_sec Yes q_purity->ans_desalting No

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Managing Hydrolysis of NHS-activated (S,E)-TCO₂-PEG₈-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of NHS-activated (S,E)-TCO₂-PEG₈-acid, with a focus on managing and mitigating hydrolysis to ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is NHS-activated (S,E)-TCO₂-PEG₈-acid and what is its primary application?

NHS-activated (S,E)-TCO₂-PEG₈-acid is a chemical modification reagent. It contains a trans-cyclooctene (TCO) group, which is used in bioorthogonal "click" chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition with tetrazine-modified molecules.[1][2][3] The N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[4][5] The PEG₈ spacer enhances water solubility and reduces steric hindrance. This reagent is primarily used to introduce a TCO moiety onto biomolecules for subsequent ligation with tetrazine-labeled partners in applications like drug delivery, fluorescent imaging, and PET imaging.

Q2: What is the primary challenge when working with NHS-activated (S,E)-TCO₂-PEG₈-acid?

The main challenge is the hydrolysis of the NHS ester in aqueous solutions. This hydrolysis reaction competes with the desired conjugation to primary amines on the target biomolecule. The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at higher pH values. If not properly managed, hydrolysis can lead to low conjugation yields and inconsistent experimental results.

Q3: How should I store and handle NHS-activated (S,E)-TCO₂-PEG₈-acid to minimize hydrolysis?

To maintain the reactivity of the NHS ester, it is crucial to store the reagent under desiccated conditions at -20°C. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation from the air, which can cause hydrolysis. It is strongly recommended to prepare solutions of the reagent immediately before use and to avoid preparing stock solutions in aqueous buffers.

Q4: What is the optimal pH for conjugation reactions with this reagent?

The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. At a lower pH, the primary amines on the biomolecule will be protonated and less reactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which will reduce the conjugation efficiency.

Q5: Which buffers are compatible with NHS ester conjugation reactions?

It is essential to use amine-free buffers to avoid competition with the target biomolecule. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will react with the NHS ester and quench the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of the NHS ester: The reagent may have been exposed to moisture during storage or handling. The reaction pH might be too high, accelerating hydrolysis. The reagent solution may not have been prepared fresh.Store the reagent desiccated at -20°C and allow it to warm to room temperature before opening. Maintain the reaction pH between 7.2 and 8.5. Prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.
Suboptimal pH: The reaction buffer pH is too low, leading to protonated and unreactive primary amines.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.
Presence of competing nucleophiles: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris, glycine).Use amine-free buffers such as PBS, HEPES, or borate. If your biomolecule is in an incompatible buffer, perform a buffer exchange prior to the conjugation reaction.
Poor solubility of the reagent: The NHS-activated reagent is not fully dissolved in the aqueous reaction buffer.First, dissolve the reagent in a small amount of a water-miscible organic solvent like anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.
Inconsistent Results Variability in reagent activity: The NHS ester may have partially hydrolyzed over time due to improper storage.Always use a fresh vial of the reagent if you suspect degradation. To check the activity of the NHS ester, you can perform a small-scale test reaction and monitor the release of NHS at 260 nm.
Inconsistent reaction times: Allowing the NHS ester to sit in an aqueous buffer for varying amounts of time before adding the target molecule can lead to different degrees of hydrolysis.Add the dissolved NHS ester to the amine-containing solution immediately after preparation.
Precipitation in the Reaction Mixture High concentration of organic solvent: Adding a large volume of the organic solvent stock solution to the aqueous buffer can cause precipitation of the biomolecule.The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should typically be kept below 10% (v/v).
Low solubility of the final conjugate: The modified biomolecule may be less soluble than the starting material.The PEG₈ spacer in the reagent is designed to enhance water solubility. If precipitation still occurs, consider optimizing the protein concentration or the molar ratio of the NHS ester.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.6410 minutes
9.0AmbientMinutes

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with NHS-activated (S,E)-TCO₂-PEG₈-acid
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a compatible buffer using dialysis or a desalting column.

  • Reagent Preparation:

    • Allow the vial of NHS-activated (S,E)-TCO₂-PEG₈-acid to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in a high-quality, anhydrous water-miscible organic solvent such as DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1-2 hours at room temperature or overnight on ice.

  • Quenching the Reaction (Optional):

    • To stop the conjugation reaction, add a quenching reagent that contains primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Assessing NHS Ester Hydrolysis

A simple method to assess the activity of an NHS ester is to measure the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

  • Materials:

    • NHS-activated (S,E)-TCO₂-PEG₈-acid

    • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

    • 0.5-1.0 M NaOH

    • UV-Vis spectrophotometer and quartz cuvettes

  • Procedure:

    • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.

    • Prepare a control tube with 2 mL of the amine-free buffer only.

    • Immediately, zero the spectrophotometer at 260 nm using the control tube and then measure the absorbance of the NHS ester solution. This reading represents any pre-existing NHS due to hydrolysis.

    • To the NHS ester solution, add 100 µL of 0.5-1.0 M NaOH to rapidly hydrolyze the remaining active NHS ester.

    • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent.

  • Interpretation:

    • If the absorbance after adding NaOH is significantly greater than the initial absorbance, the NHS ester reagent is active.

    • If there is little to no increase in absorbance after adding NaOH, the reagent has likely been hydrolyzed and is inactive.

Visualizations

Hydrolysis_vs_Conjugation cluster_0 Reaction Pathways TCO_PEG_NHS (S,E)-TCO₂-PEG₈-NHS Conjugated_Product TCO-PEG-Amide-Biomolecule (Stable Conjugate) TCO_PEG_NHS->Conjugated_Product Desired Reaction (pH 7.2-8.5) Hydrolyzed_Product TCO-PEG-Carboxylate (Inactive) TCO_PEG_NHS->Hydrolyzed_Product Competing Reaction (Increases with pH) Amine_Molecule Biomolecule-NH₂ Water H₂O (Hydrolysis)

Caption: Competing reaction pathways for NHS-activated (S,E)-TCO₂-PEG₈-acid.

Experimental_Workflow cluster_1 Experimental Workflow Start Start Prepare_Protein Prepare Protein in Amine-Free Buffer Start->Prepare_Protein Prepare_Reagent Dissolve NHS Ester in Anhydrous Solvent Start->Prepare_Reagent Mix Combine Reagent and Protein Prepare_Protein->Mix Prepare_Reagent->Mix Incubate Incubate (1-2h RT or O/N on ice) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate Incubate->Purify If not quenching Quench->Purify End End Purify->End

Caption: General experimental workflow for protein conjugation.

Troubleshooting_Logic cluster_2 Troubleshooting Low Conjugation Yield Start Low Yield? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Reagent Freshly Prepared? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Prepare_Fresh Prepare Fresh Reagent Check_Reagent->Prepare_Fresh No Success Re-run Experiment Check_Reagent->Success Yes Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

avoiding non-specific binding with long PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding (NSB) when working with long Poly(ethylene glycol) (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem with PEGylated conjugates?

A1: Non-specific binding is the unintended adhesion of a conjugate to surfaces or molecules other than its designated biological target. This binding is often driven by low-affinity interactions, such as hydrophobic or electrostatic forces. While PEG linkers are designed to reduce NSB by creating a hydrophilic shield, long PEG chains can sometimes lead to unforeseen issues. Excessive NSB is a critical problem as it can cause high background signals in assays, reduce sensitivity and reproducibility, and lead to false-positive results or off-target effects in vivo.[1]

Q2: How do long PEG linkers reduce non-specific binding?

A2: Long PEG linkers primarily reduce NSB through two mechanisms:

  • Steric Hindrance : The flexible and mobile PEG chain creates a physical barrier, or a "protective layer," around the conjugated molecule. This sterically hinders the approach of other proteins and macromolecules, preventing them from making non-specific contact.[2]

  • Hydrophilic Shield : PEG is highly hydrophilic and forms a hydration shell by coordinating with water molecules. This shell masks hydrophobic regions on the conjugate, which are common sources of non-specific interaction with proteins and plastic surfaces.[3]

Q3: Can long PEG linkers cause issues that mimic non-specific binding?

A3: Yes. While designed to prevent NSB, very long PEG chains can introduce complications:

  • Steric Hindrance of Target Binding : A very long and flexible PEG linker can fold back and mask the targeting moiety (e.g., an antibody's binding site), reducing specific binding. This can appear as a weak signal, which might be misinterpreted.[4][5]

  • Increased Hydrodynamic Radius : Long PEGs significantly increase the size of the conjugate, which can affect its diffusion and interaction kinetics, potentially leading to lower-than-expected binding signals.

  • Conjugate Aggregation : If PEGylation is incomplete or the payload is highly hydrophobic, the conjugates can aggregate. These aggregates often exhibit high levels of non-specific binding.

Troubleshooting High Non-Specific Binding

Problem: I'm observing high background signal in my ELISA assay with a PEGylated antibody.

High background in an ELISA suggests that the conjugate is binding non-specifically to the plate surface.

Possible Cause Troubleshooting Strategy Rationale
Insufficient Blocking 1. Increase blocking incubation time (e.g., to 2 hours at RT or overnight at 4°C).2. Change or optimize the blocking agent. Try 1-5% BSA, 1% milk, or commercially available synthetic blockers.Standard blocking agents may be insufficient for conjugates with long PEG linkers. Milk was found to significantly improve specificity in an anti-PEG antibody ELISA.
Inadequate Washing 1. Increase the number of wash steps (e.g., from 3 to 5).2. Increase the volume of wash buffer per well.3. Add a non-ionic detergent like 0.05% Tween-20 to the wash buffer.Residual unbound conjugate is a primary cause of high background. Detergents help disrupt weak, non-specific hydrophobic interactions.
Suboptimal Buffer Composition 1. Increase the salt concentration of the assay buffer (e.g., up to 500 mM NaCl).2. Add a low concentration of free PEG (e.g., 0.1-1 mg/mL) to the assay buffer.High salt can disrupt electrostatic interactions. Free PEG in solution can compete for non-specific binding sites on the plate surface, effectively acting as an additional blocking agent.
Conjugate Aggregation 1. Analyze the conjugate for aggregates using Size Exclusion Chromatography (SEC).2. If aggregates are present, attempt to purify the monomeric fraction or re-optimize the conjugation strategy.Aggregates have a high avidity for surfaces and are a common cause of NSB.

Problem: My PEGylated nanoparticle shows high non-specific uptake by macrophages or other non-target cells in a flow cytometry assay.

This indicates that the "stealth" properties of the PEG linker are not effectively preventing cellular recognition and uptake.

Possible Cause Troubleshooting Strategy Rationale
Low PEG Surface Density 1. Increase the molar ratio of the PEG reagent during the nanoparticle synthesis/functionalization step.2. Quantify the PEG density on the nanoparticle surface using a method like HPLC.A "dense brush" conformation of PEG is most effective at preventing protein opsonization and subsequent macrophage uptake. Insufficient coverage leaves nanoparticle surface exposed.
Charge-Mediated Uptake 1. Measure the zeta potential of the PEGylated nanoparticles.2. If the surface charge is highly positive or negative, consider using a different terminal functional group on the PEG linker (e.g., methoxy-PEG for neutrality).Highly charged surfaces can promote non-specific binding to cell membranes through ionic interactions, even with a PEG layer present.
PEG Length is Suboptimal 1. Synthesize and test nanoparticles with varying PEG linker lengths (e.g., 2 kDa, 5 kDa, 10 kDa).2. Compare non-specific uptake across the different formulations.The optimal PEG length is a balance. Longer PEGs can provide better steric shielding, but there is a point of diminishing returns, and shorter linkers are sometimes more effective.
Protein Corona Formation 1. Pre-incubate nanoparticles in serum-free media before adding to cells.2. Analyze the protein corona that forms on your nanoparticles using techniques like mass spectrometry.Proteins from the cell culture media can adsorb to the nanoparticle surface, creating new epitopes for cell receptors to recognize and bind.

Quantitative Data Summary

Table 1: Effect of PEG Linker Length on ADC Clearance This table summarizes data showing how increasing PEG linker length on a non-binding antibody-MMAE conjugate can reduce its clearance rate.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
(Data synthesized from reference)

Table 2: Effect of Mini-PEG Linker Length on Receptor Binding Affinity This table shows the impact of shorter PEG linkers on the binding affinity of a bombesin antagonist to the Gastrin-Releasing Peptide Receptor (GRPR). Lower IC50 indicates higher affinity.

ConjugatePEG Units (n)IC50 (nM)
NOTA-PEG₂-RM2622.1 ± 0.3
NOTA-PEG₃-RM2633.1 ± 0.4
NOTA-PEG₄-RM2643.9 ± 0.5
NOTA-PEG₆-RM2664.5 ± 0.6
(Data synthesized from reference)

Diagrams and Workflows

cluster_NSB Mechanism of NSB Reduction by PEG Conjugate Core Molecule (e.g., Antibody, NP) PEG_cloud Hydration Shell NS_Protein Non-Specific Protein NS_Protein->PEG_cloud Repulsion

Caption: Long PEG linkers create a hydrophilic hydration shell that sterically repels non-specific proteins.

cluster_assay Assay Optimization cluster_conjugate Conjugate Characterization start High NSB Observed opt_blocking Optimize Blocking (Agent, Time) start->opt_blocking opt_washing Increase Washing (Steps, Volume) opt_blocking->opt_washing opt_buffer Modify Buffer (Salt, Free PEG) opt_washing->opt_buffer check_agg Check for Aggregation (SEC) opt_buffer->check_agg If NSB persists end NSB Reduced opt_buffer->end If NSB is resolved check_charge Measure Zeta Potential check_agg->check_charge check_density Quantify PEG Density check_charge->check_density check_density->end If conjugate is optimized

References

storage and handling guidelines for TCO-containing reagents to maintain stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of TCO-containing reagents to maintain their stability and ensure optimal performance in bioorthogonal reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with TCO-containing reagents?

The main stability issue is the isomerization of the reactive trans-cyclooctene (TCO) to the non-reactive cis-cyclooctene (CCO).[1] This isomerization eliminates the strained conformation required for the rapid inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, leading to a loss of reactivity.

Q2: What are the recommended long-term storage conditions for TCO reagents?

For optimal long-term stability, TCO-containing reagents should be stored at -20°C or -80°C.[1] They should be kept in a sealed container, protected from light and moisture. It is advisable to store the reagents as a solid/lyophilized powder or dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Some suppliers recommend storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: How stable are TCO reagents in aqueous solutions?

In aqueous buffers (e.g., PBS, pH 7.4), TCO functional groups can be stable for several weeks when stored at 4°C, provided that substances that promote isomerization are absent.[1] However, the stability can vary depending on the specific TCO derivative.[2]

Q4: What substances are known to cause the degradation of TCO reagents?

TCO reagents are particularly sensitive to:

  • Thiols: Thiol-containing compounds, such as dithiothreitol (DTT) and mercaptoethanol, are known to promote the isomerization of TCO to CCO.

  • Certain Metals: Copper-containing proteins have been shown to promote TCO isomerization.

  • Radical Species: The isomerization process is believed to proceed through a radical-mediated pathway.

  • Elevated Temperatures: High temperatures can accelerate the rate of isomerization.

Q5: Are some TCO derivatives more stable than others?

Yes, the stability of TCO reagents is influenced by their molecular structure. For instance, dioxolane-fused trans-cyclooctene (d-TCO) derivatives have been shown to have improved stability compared to the more reactive s-TCO derivatives. While s-TCO is highly reactive, it is also more prone to isomerization, especially in the presence of thiols.

Q6: Can the stability of TCO reagents be improved?

Yes, several strategies can be employed to enhance the stability of TCO reagents:

  • Use of Radical Inhibitors: Radical inhibitors like Trolox or butylated hydroxytoluene (BHT) can suppress thiol-promoted isomerization.

  • Silver (I) Complexation: Forming a complex with silver (I) nitrate can significantly extend the shelf-life of TCO reagents for long-term storage. The TCO can be liberated from the complex on-demand by the addition of NaCl.

Troubleshooting Guide

This guide addresses common issues encountered when working with TCO-containing reagents.

Issue Possible Cause Recommended Solution(s)
Low or No Conjugation Yield Isomerization of TCO to inactive CCO. This is the most common cause of reaction failure.1. Check for Thiol Contamination: Ensure that all buffers and reagents are free from thiol-containing compounds like DTT. If a reduction step is necessary, use a non-thiol reducing agent like TCEP, and be sure to remove it before adding the TCO reagent.2. Verify Storage Conditions: Confirm that the TCO reagent has been stored correctly (at -20°C or -80°C, protected from light and moisture).3. Prepare Fresh Solutions: Prepare stock solutions of TCO reagents in anhydrous DMSO or DMF immediately before use.4. Perform a Stability Check: If you suspect reagent degradation, perform a stability analysis using HPLC or NMR (see protocols below).
Inconsistent Conjugation Results Variable exposure to destabilizing agents. The extent of TCO isomerization is time-dependent.1. Standardize Incubation Times: Ensure that all experimental steps have consistent and precise timing, especially when working with solutions that may contain trace amounts of thiols.2. Minimize Exposure to Complex Media: When working with cell lysates or other complex biological samples, minimize the time the TCO reagent is present in the mixture before reaction with its tetrazine partner.
Gradual Loss of Reactivity During an Experiment Trace amounts of thiols or other destabilizing factors in the experimental system. 1. Use a Thiol-Scavenging Agent: In multi-step reactions, consider adding a thiol-scavenging agent like N-ethylmaleimide (NEM) after a reduction step, ensuring the scavenger is removed before the TCO reagent is introduced.2. Work Quickly: Once the TCO reagent is in an aqueous or biological environment, proceed with the reaction as promptly as possible.

Quantitative Stability Data

The stability of TCO reagents can be influenced by various factors. The tables below summarize quantitative data on the stability of different TCO derivatives under various conditions.

Table 1: Stability of TCO Derivatives (Neat) at 30°C for 3 Days

TCO Derivative% Degradation
Equatorial Diastereomer 1aStable
d-TCO 1b81%
s-TCO 1c98%
oxoTCO 1d37%

Data from 1H NMR analysis of neat materials stored in an open flask.

Table 2: Stability of TCO Derivatives in the Presence of Thiols

TCO DerivativeConditionTime% Isomerization/Degradation
d-TCO30 mM mercaptoethanol in CD3OD12 hoursStable
s-TCO30 mM mercaptoethanol in CD3OD8 hoursStable, then rapid isomerization
syn-3a (a d-TCO)30 mM mercaptoethanol, pH 7.45 hours43%
syn-3a (a d-TCO)30 mM mercaptoethanol, pH 6.848 hours44%
s-TCO30 mM mercaptoethanol, 1 mM Trolox in D2O-PBS6.5 hours<5%
s-TCO30 mM mercaptoethanol, 1 mM Trolox in D2O-PBS21 hours52%

Data compiled from various studies.

Table 3: Thermal Stability of a TCO Derivative

ConditionTime% Isomerization to cis-isomer
Heated at 90°C in DMSO-d620 minutes~2% (NMR), No noticeable difference (HPLC)
Heated at 90°C in DMSO-d670 minutes~10% (NMR), ~20% (HPLC)

Data from a study on a TCO-triphosphate derivative.

Experimental Protocols

Protocol 1: Assessing TCO Reagent Stability in the Presence of a Reducing Agent using HPLC

This protocol provides a general method to quantify the stability of a TCO-containing reagent in the presence of reducing agents like DTT or TCEP.

1. Reagent Preparation:

  • TCO Reagent Stock Solution: Prepare a 10 mM stock solution of the TCO-containing reagent in anhydrous DMSO.

  • Reaction Buffer: Prepare the desired reaction buffer (e.g., 1x PBS, pH 7.4).

  • Reducing Agent Stock Solutions: Prepare fresh 100 mM stock solutions of DTT and TCEP in the reaction buffer.

2. Stability Assay:

  • Label three sets of microcentrifuge tubes: "Control," "DTT," and "TCEP."

  • To all tubes, add the appropriate volume of reaction buffer.

  • To the "Control" tubes, add a volume of DMSO equivalent to the volume of the TCO reagent stock solution that will be added.

  • To the "DTT" tubes, add the DTT stock solution to a final concentration of 10 mM.

  • To the "TCEP" tubes, add the TCEP stock solution to a final concentration of 10 mM.

  • To initiate the assay, add the TCO reagent stock solution to all tubes to a final concentration of 1 mM and vortex gently.

  • Incubate all tubes at the desired temperature (e.g., room temperature or 37°C).

3. Time-Point Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each tube.

  • Immediately quench the reaction by diluting the aliquot in the mobile phase to a concentration suitable for HPLC analysis.

  • Analyze the samples by reverse-phase HPLC (RP-HPLC). Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA. Monitor the elution of the TCO reagent by UV absorbance at an appropriate wavelength (e.g., 220 nm).

4. Data Analysis:

  • Identify the peak corresponding to the TCO reagent in the HPLC chromatograms.

  • Measure the peak area at each time point for each condition.

  • Normalize the TCO peak area at each time point to the peak area at T=0 for that condition.

  • Plot the percentage of remaining TCO reagent against time for the control, DTT, and TCEP conditions to visualize and quantify the stability.

Protocol 2: Assessing TCO Reagent Isomerization using ¹H NMR Spectroscopy

This protocol describes how to monitor the isomerization of a TCO reagent to its CCO form using ¹H NMR.

1. Sample Preparation:

  • Dissolve a known amount of the TCO-containing reagent in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a suitable buffer) in an NMR tube.

  • Add any substance to be tested for its effect on stability (e.g., a thiol-containing compound).

  • Include an internal standard with a known concentration and a resonance that does not overlap with the TCO or CCO signals.

2. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum of the sample at time zero.

  • Incubate the NMR tube at the desired temperature.

  • Acquire subsequent ¹H NMR spectra at various time intervals.

3. Data Analysis:

  • Identify the characteristic resonance signals for the vinylic protons of the trans- and cis-isomers of the cyclooctene ring.

  • Integrate the signals corresponding to the trans-isomer, the cis-isomer, and the internal standard.

  • Calculate the percentage of the trans-isomer remaining at each time point relative to the initial concentration determined at time zero, using the internal standard for normalization.

  • The percentage of isomerization can be calculated as: (% Isomerization) = [Integral of cis-isomer / (Integral of cis-isomer + Integral of trans-isomer)] * 100.

Visualizations

TCO_Degradation_Pathway TCO Isomerization Pathway TCO Reactive trans-Cyclooctene (TCO) Radical Radical Intermediate TCO->Radical Isomerization Initiation CCO Non-reactive cis-Cyclooctene (CCO) Radical->CCO Isomerization Propagation Promoters Promoters: - Thiols (e.g., DTT) - Certain Metals - High Temperature - Radical Initiators Promoters->TCO

Caption: The primary degradation pathway for TCO reagents is isomerization to the inactive CCO form.

Troubleshooting_Workflow Troubleshooting Low TCO Reaction Yield Start Low or No Conjugation Yield Check_Storage Were reagents stored correctly? (-20°C/-80°C, dark, dry) Start->Check_Storage Check_Thiols Are thiol-containing reagents present? Check_Storage->Check_Thiols Yes Solution_Storage Store new reagents properly. Re-evaluate experiment. Check_Storage->Solution_Storage No Check_Solutions Were stock solutions freshly prepared in anhydrous solvent? Check_Thiols->Check_Solutions No Solution_Thiols Remove thiols before adding TCO. Use TCEP as an alternative. Check_Thiols->Solution_Thiols Yes Solution_Solutions Prepare fresh stock solutions. Check_Solutions->Solution_Solutions No Perform_QC Perform stability QC (HPLC or NMR) Check_Solutions->Perform_QC Yes

Caption: A workflow for troubleshooting common issues leading to low TCO reaction yields.

Storage_Decision_Tree Optimal Storage and Handling of TCO Reagents Start TCO Reagent Received Use_Now Immediate Use? Start->Use_Now Short_Term Short-Term Storage (< 1 month)? Use_Now->Short_Term No Dissolve Dissolve in anhydrous DMSO or DMF Use_Now->Dissolve Yes Long_Term Long-Term Storage (> 1 month)? Short_Term->Long_Term No Store_Solid_Short Store as solid at -20°C (dark, dry) Short_Term->Store_Solid_Short Yes Store_Solid_Long Store as solid at -80°C (dark, dry) Long_Term->Store_Solid_Long Yes Aqueous_Use For Aqueous Use Dissolve->Aqueous_Use Buffer_Prep Prepare fresh in thiol-free buffer. Use immediately. Aqueous_Use->Buffer_Prep

Caption: A decision tree for selecting the appropriate storage and handling conditions for TCO reagents.

References

impact of reaction buffer pH on TCO-tetrazine kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of reaction buffer pH on TCO-tetrazine kinetics. Below you will find troubleshooting guides and frequently asked questions to help you optimize your bioorthogonal ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the standard TCO-tetrazine ligation reaction?

A1: The TCO-tetrazine ligation is robust and proceeds efficiently across a broad pH range, typically between pH 6 and 9.[1][2] For most applications, a physiological pH of 7.4, often achieved with phosphate-buffered saline (PBS), is recommended.[1][3] While the standard ligation is largely insensitive to pH within this range, it is crucial to consider the pH stability of the biomolecules involved in the conjugation.[4]

Q2: How does pH affect "click-to-release" applications of TCO-tetrazine chemistry?

A2: In "click-to-release" systems, where a molecule is liberated following the initial cycloaddition, the subsequent elimination step can be pH-dependent. Acidic conditions often favor and accelerate the release of the cargo molecule. For example, the release yield and rate can be significantly enhanced at lower pH values (e.g., pH 4.2-6.0) compared to physiological pH.

Q3: Can the reaction buffer itself interfere with the TCO-tetrazine ligation?

A3: Yes, certain buffer components can interfere with the preliminary labeling steps. If you are introducing TCO or tetrazine moieties to a protein using NHS esters, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for the NHS ester, reducing labeling efficiency.

Q4: Are TCO and tetrazine reagents stable at any pH?

A4: While relatively stable, both TCO and tetrazine reagents can be susceptible to degradation under certain conditions. Some tetrazines may degrade in basic aqueous solutions. TCOs can also degrade, particularly in the presence of thiols or under UV light. It is always recommended to use freshly prepared solutions or reagents that have been stored under appropriate conditions (e.g., desiccated and protected from light).

Troubleshooting Guide

Issue: Low or No Conjugation Product Observed

Potential Cause Recommended Solution(s)
Suboptimal pH While the reaction works over a broad pH range, ensure the pH is between 6 and 9. For "click-to-release" applications, a lower pH may be required for efficient release. Verify the pH of your reaction buffer.
Reactant Degradation Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or UV light. Use freshly prepared solutions and store reagents under recommended conditions (desiccated, protected from light).
Incorrect Stoichiometry An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. It is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent.
Hydrolysis of NHS Ester (during labeling) If labeling a molecule with a TCO- or Tetrazine-NHS ester, ensure the reaction is performed in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 9.0. Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.
Steric Hindrance If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can slow the reaction. Consider incorporating a flexible spacer, such as PEG, to improve accessibility.

Quantitative Data on Reaction Kinetics

The rate of the TCO-tetrazine ligation is described by the second-order rate constant (k₂), which is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent. While the reaction rate is generally not highly dependent on pH in the 6-9 range for standard ligations, the intrinsic reactivity of the chosen pair is a critical factor.

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
General TCO-TetrazineN/AN/Aup to 1 x 10⁶
TCO and various tetrazine scaffoldsDPBS371,100 - 73,000
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000
TCO-PEG₄ and various tetrazine scaffolds1,4-dioxane251.4 - 230
3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene9:1 Methanol/WaterN/A~2,000
Methyl-substituted tetrazine and TCOAqueous MediaN/A~1,000

Experimental Protocols & Workflows

General Protocol for TCO-Tetrazine Protein Conjugation
  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of tetrazine).

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For less reactive partners, the incubation time can be extended.

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification (Optional) TCO_Protein TCO-labeled Protein in PBS (pH 7.4) Mix Mix Reactants (1:1.05-1.5 molar ratio) TCO_Protein->Mix Tetrazine_Protein Tetrazine-labeled Protein in PBS (pH 7.4) Tetrazine_Protein->Mix Incubate Incubate (30-60 min, RT) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Final_Product Purified Conjugate SEC->Final_Product

Workflow for TCO-tetrazine protein-protein conjugation.
Troubleshooting Logic for Low Conjugation Yield

G Start Low Conjugation Yield Check_pH Is buffer pH between 6-9? Start->Check_pH Check_Reagents Are reagents fresh? Stored correctly? Check_pH->Check_Reagents Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Stoichiometry Is Tetrazine in slight molar excess? Check_Reagents->Check_Stoichiometry Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Check_Buffer_Amine Was an amine-free buffer used for NHS labeling? Check_Stoichiometry->Check_Buffer_Amine Yes Optimize_Ratio Optimize molar ratio Check_Stoichiometry->Optimize_Ratio No Redo_Labeling Repeat labeling step with correct buffer Check_Buffer_Amine->Redo_Labeling No Success Re-run Reaction Check_Buffer_Amine->Success Yes Adjust_pH->Success Use_Fresh_Reagents->Success Optimize_Ratio->Success Redo_Labeling->Success G cluster_standard Standard Ligation cluster_release "Click-to-Release" pH_6_9 pH 6-9 Rate_Stable Relatively Stable Reaction Rate pH_6_9->Rate_Stable pH_Acidic Acidic pH (e.g., < 7) Rate_Fast Faster Release Rate pH_Acidic->Rate_Fast pH_Neutral Neutral/Basic pH (e.g., > 7) Rate_Slow Slower Release Rate pH_Neutral->Rate_Slow Input Reaction Type Input->pH_6_9 Input->pH_Acidic Input->pH_Neutral

References

Validation & Comparative

A Head-to-Head Battle of Bioorthogonal Reactions: (S,E)-TCO vs. DBCO Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of applications ranging from in vivo imaging to targeted drug delivery. Among the most prominent bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, and the strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide stand out. This guide provides a detailed comparison of the reaction kinetics of two commonly used reagents, (S,E)-TCO-PEG8-acid and DBCO-PEG8-acid, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their specific needs.

The Need for Speed: A Quantitative Look at Reaction Rates

The efficacy of a bioorthogonal reaction is fundamentally dictated by its second-order rate constant (k). A higher rate constant allows for efficient labeling at lower concentrations, a critical factor in biological systems where target molecules are often scarce and high reagent concentrations can lead to off-target effects.

As the data unequivocally shows, the IEDDA reaction between TCO and tetrazine is orders of magnitude faster than the SPAAC reaction of DBCO with an azide.[1][2][3] The second-order rate constant for the TCO-tetrazine ligation can be as high as 3.3 x 10⁶ M⁻¹s⁻¹, earning it the title of the fastest bioorthogonal reaction described to date.[4] In stark contrast, the DBCO-azide cycloaddition proceeds at a much more moderate pace, with rate constants typically in the range of 1-2 M⁻¹s⁻¹.[1] The inclusion of a PEG8 linker in both molecules primarily serves to enhance aqueous solubility and reduce steric hindrance, which is advantageous for biological applications, without significantly altering the intrinsic reactivity of the core TCO and DBCO moieties.

ReactionReactantsSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
Inverse-Electron-Demand Diels-Alder (IEDDA)(S,E)-TCO + Tetrazine~800 - 30,000
Inverse-Electron-Demand Diels-Alder (IEDDA)(S,E)-TCO + Dipyridyl Tetrazine~2,000
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)DBCO + Azide~1 - 2

Experimental Determination of Reaction Kinetics

Accurate measurement of reaction kinetics is crucial for the informed selection of a bioorthogonal pair. The two most common techniques for determining the second-order rate constants of these rapid reactions are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for monitoring fast reactions that involve a change in the UV-Vis absorbance spectrum of the reactants or products. The disappearance of the characteristic absorbance of the tetrazine (typically between 510-540 nm) upon reaction with TCO provides a convenient method for monitoring the reaction progress in real-time.

Protocol:

  • Sample Preparation: Prepare stock solutions of the TCO derivative (e.g., (S,E)-TCO-PEG8-acid) and the tetrazine derivative in a suitable buffer (e.g., PBS).

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature.

  • Data Acquisition: Rapidly mix equal volumes of the reactant solutions in the stopped-flow apparatus and immediately begin recording the absorbance at the wavelength corresponding to the tetrazine's maximum absorbance.

  • Data Analysis: Fit the resulting absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the rate constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to follow the kinetics of a reaction by monitoring the change in the signals of the reactant and product protons over time. This method is particularly useful when the reaction does not produce a significant change in the UV-Vis spectrum.

Protocol:

  • Sample Preparation: Prepare a solution of one reactant (e.g., (S,E)-TCO-PEG8-acid) in a deuterated solvent in an NMR tube. Prepare a concentrated solution of the second reactant (e.g., a tetrazine) in the same deuterated solvent.

  • Instrument Setup: Shim the NMR spectrometer and acquire an initial spectrum of the first reactant.

  • Reaction Initiation and Data Acquisition: Add a precise amount of the second reactant to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum. Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate rate law to determine the rate constant.

G cluster_prep Reactant Preparation cluster_methods Kinetic Measurement Techniques cluster_analysis Data Analysis TCO_prep (S,E)-TCO-PEG8-acid Stock Solution Stopped_Flow Stopped-Flow UV-Vis Spectrophotometry TCO_prep->Stopped_Flow NMR NMR Spectroscopy TCO_prep->NMR Partner_prep Tetrazine/Azide Stock Solution Partner_prep->Stopped_Flow Partner_prep->NMR SF_analysis Fit Absorbance Decay Stopped_Flow->SF_analysis NMR_analysis Fit Concentration vs. Time NMR->NMR_analysis Result Second-Order Rate Constant (k) SF_analysis->Result NMR_analysis->Result

Caption: Experimental workflow for determining reaction kinetics.

Conclusion: Choosing the Right Tool for the Job

The choice between (S,E)-TCO-PEG8-acid and DBCO-PEG8-acid hinges on the specific demands of the application. For experiments requiring rapid kinetics, such as in vivo pre-targeting or the labeling of low-abundance biomolecules, the exceptionally fast TCO-tetrazine ligation is the clear frontrunner. The unparalleled speed of this reaction ensures efficient conjugation even at low reactant concentrations, minimizing potential off-target effects and maximizing signal-to-noise ratios.

Conversely, for applications where slower, more controlled ligation is permissible or even desirable, the DBCO-azide reaction remains a robust and reliable option. While its kinetics are significantly slower, the stability and commercial availability of a wide range of DBCO and azide-modified molecules make it a workhorse in the field of bioconjugation.

Ultimately, a thorough understanding of the kinetic differences between these two powerful bioorthogonal reactions, coupled with the appropriate experimental validation, will empower researchers to make informed decisions and advance their scientific pursuits.

References

PEG8 vs. PEG4 Linkers in ADC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving clinical success. The linker, a critical component connecting the antibody to the potent cytotoxic payload, significantly influences the ADC's therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) has garnered substantial attention for its ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of PEG8 and PEG4 linkers, supported by experimental data, to inform the selection of the optimal linker length for next-generation ADCs.

The length of the PEG chain in an ADC linker is a crucial parameter that can profoundly impact its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and safety profile.[1] Hydrophobic payloads can induce ADC aggregation and rapid clearance from circulation; the incorporation of hydrophilic PEG linkers can counteract these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[2][3] This guide focuses on the comparative advantages of an eight-unit PEG (PEG8) linker over a four-unit PEG (PEG4) linker.

Enhanced Pharmacokinetics and In Vivo Efficacy with PEG8 Linkers

A growing body of evidence suggests that a PEG length of at least eight units is a critical threshold for optimizing the pharmacokinetic profile of an ADC.[4] Longer PEG chains, such as PEG8, more effectively shield the hydrophobic payload, leading to reduced plasma clearance and increased systemic exposure.[2] This enhanced pharmacokinetic profile often translates to superior in vivo efficacy.

Studies have demonstrated that ADCs with PEG8 linkers exhibit significantly lower clearance rates compared to those with PEG4 linkers. This prolonged circulation time allows for greater accumulation of the ADC in tumor tissues, leading to more potent anti-tumor activity. For instance, in a xenograft model, ADCs with PEG8, PEG12, and PEG24 linkers showed a 75-85% reduction in tumor weight, whereas ADCs with PEG2 and PEG4 linkers only achieved a 35-45% decrease. This suggests that the improved pharmacokinetics conferred by the longer PEG chain directly contribute to enhanced therapeutic outcomes.

Furthermore, improved tolerability has been observed with ADCs bearing PEG8 or longer linkers. In a murine model, conjugates with PEGs smaller than PEG8 were not well tolerated. This indicates that the enhanced hydrophilicity and shielding provided by the PEG8 linker can mitigate off-target toxicities associated with the payload.

Data Presentation: PEG4 vs. PEG8 Linker Performance

The following table summarizes the key performance differences between ADCs constructed with PEG4 and PEG8 linkers, based on preclinical data.

Performance MetricPEG4 LinkerPEG8 LinkerKey Advantages of PEG8
Hydrophilicity ModerateHighIncreased hydrophilicity mitigates aggregation, especially with high DAR and hydrophobic payloads.
Pharmacokinetics (Clearance) Faster Clearance (~7 mL/day/kg in rats)Slower Clearance (~5 mL/day/kg in rats)Reduced clearance leads to longer plasma half-life and increased drug exposure.
In Vivo Efficacy (Tumor Growth Inhibition) ModerateHighEnhanced tumor accumulation and sustained drug delivery result in superior anti-tumor activity.
Tolerability LowerHigherImproved tolerability and reduced off-target toxicity.

Experimental Protocols

The evaluation of ADCs with different PEG linker lengths involves a series of well-defined experimental procedures.

ADC Synthesis and Characterization
  • Antibody Modification: The monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct (e.g., maleimide-PEG4-payload or maleimide-PEG8-payload) is synthesized separately.

  • Conjugation: The activated drug-linker is incubated with the reduced antibody to form a stable covalent bond.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated components and aggregates.

  • Characterization: The drug-to-antibody ratio (DAR) is determined using methods such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. The purity and aggregation levels are assessed by SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured.

  • ADC Treatment: Cells are incubated with serial dilutions of the ADCs (with PEG4 and PEG8 linkers) and control antibodies for a defined period.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) to determine the concentration of ADC required to inhibit cell growth by 50% (IC50).

In Vivo Pharmacokinetic Study
  • Animal Model: Healthy rodents (e.g., mice or rats) are used.

  • ADC Administration: ADCs with varying PEG linker lengths are administered intravenously at a specific dose.

  • Blood Sampling: Blood samples are collected at multiple time points post-injection.

  • Quantification: The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.

In Vivo Efficacy (Xenograft) Study
  • Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells to establish tumors.

  • ADC Treatment: Once tumors reach a specified volume, mice are treated with the ADCs (with PEG4 and PEG8 linkers), a vehicle control, and potentially a non-targeting ADC control.

  • Tumor Measurement: Tumor volumes are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody Conjugation_PEG4 Conjugation Antibody->Conjugation_PEG4 Conjugation_PEG8 Conjugation Antibody->Conjugation_PEG8 PEG4_Linker PEG4-Payload PEG4_Linker->Conjugation_PEG4 PEG8_Linker PEG8-Payload PEG8_Linker->Conjugation_PEG8 ADC_PEG4 ADC (PEG4) Conjugation_PEG4->ADC_PEG4 ADC_PEG8 ADC (PEG8) Conjugation_PEG8->ADC_PEG8 Characterization Characterization (DAR, Purity) ADC_PEG4->Characterization ADC_PEG8->Characterization Cytotoxicity_Assay Cytotoxicity Assay Characterization->Cytotoxicity_Assay PK_Study Pharmacokinetic Study Characterization->PK_Study Efficacy_Study Efficacy Study (Xenograft) PK_Study->Efficacy_Study

Caption: Experimental workflow for the comparative evaluation of ADCs with PEG4 and PEG8 linkers.

Conclusion

The strategic incorporation of PEG linkers is a powerful approach to optimizing the therapeutic properties of ADCs. The compiled experimental data strongly indicates that PEG8 linkers offer significant advantages over PEG4 linkers, particularly in enhancing pharmacokinetic profiles, improving in vivo efficacy, and increasing tolerability. While the optimal PEG linker length may be context-dependent, influenced by the specific antibody, payload, and target, a PEG8 linker represents a robust starting point for the development of next-generation ADCs with an improved therapeutic window. The systematic evaluation workflow outlined in this guide provides a framework for the rational selection of the most suitable linker for a given ADC candidate.

References

A Comparative Guide to the Mass Spectrometry Characterization of (S,E)-TCO2-PEG8-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the field of bioconjugation, the precise characterization of linker-payload constructs is paramount. The (S,E)-TCO2-PEG8-acid linker, a key player in bioorthogonal chemistry, offers a trans-cyclooctene (TCO) moiety for rapid "click" reactions with tetrazine-functionalized molecules. Its polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound conjugates, offering insights into its performance against alternative conjugation strategies and detailing experimental protocols.

Performance Comparison: TCO-Based vs. Traditional Linkers

The selection of a linker technology is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs). The performance of this compound, which relies on bioorthogonal TCO-tetrazine cycloaddition, presents significant advantages over traditional linkers like those based on succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

FeatureThis compound (TCO-tetrazine chemistry)Traditional Linkers (e.g., SMCC - maleimide-thiol chemistry)
Reaction Kinetics Exceptionally fast, often on the order of seconds to minutes.Slower reaction rates.
Specificity Highly specific "click" reaction with tetrazine partners, minimizing off-target reactions in complex biological media.[1]Maleimide group can exhibit side reactions with other nucleophiles, particularly at higher pH.[1]
Stability of Linkage Forms a stable covalent bond.The maleimide-thiol linkage can be susceptible to retro-Michael addition, leading to deconjugation.[1]
Bioorthogonality Reaction proceeds without interfering with native biological processes.[1]Potential for cross-reactivity with endogenous thiols.
Versatility The modular two-step approach allows for separate optimization of the biomolecule and payload.Typically a one-step conjugation process.
PEG Spacer The integrated PEG8 spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the conjugate.Often requires separate addition of PEG moieties if desired.

Experimental Protocols for Mass Spectrometry Characterization

Accurate mass determination is crucial for confirming the identity, purity, and conjugation efficiency of this compound conjugates. Electrospray ionization-mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is the preferred method for analyzing these molecules.[2]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Reconstitution: Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol with 0.1% formic acid.

  • Desalting: For bioconjugates, it is essential to remove non-volatile salts that can interfere with ionization. This can be achieved using centrifugal filters (e.g., 10 kDa MWCO) and exchanging the buffer with a volatile solution like 10% acetonitrile with 0.1% formic acid. This step may need to be repeated several times depending on the initial salt concentration.

  • Final Dilution: Dilute the desalted sample to a final concentration suitable for your mass spectrometer, typically in the low µg/mL to ng/mL range, using the mobile phase as the diluent.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides separation of the conjugate from impurities and unconjugated species prior to mass analysis.

  • Instrumentation: An ESI-Time of Flight (TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C4 or C18 column is commonly used for proteins and bioconjugates.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 20 minutes, is a good starting point.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode is typically used for proteins and PEGylated molecules.

    • Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for the specific analyte and instrument.

    • Data Acquisition: Acquire data over a mass-to-charge (m/z) range appropriate for the expected charge states of the conjugate.

Data Analysis
  • Deconvolution: The raw ESI-MS data, which consists of a series of multiply charged ions, needs to be deconvoluted to obtain the zero-charge mass of the conjugate. Specialized software is used for this purpose.

  • Mass Determination: Compare the experimentally determined mass with the theoretical mass of the this compound conjugate to confirm its identity.

  • Purity Assessment: The purity of the conjugate can be determined by integrating the peak area of the main species in the chromatogram and comparing it to the total area of all peaks.

Workflow for Mass Spectrometry Characterization

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reconstitution Reconstitute Conjugate (1 mg/mL) Desalting Buffer Exchange/ Desalting Reconstitution->Desalting Dilution Final Dilution Desalting->Dilution LC_Separation LC Separation (Reversed-Phase) Dilution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Mass Analysis (TOF or Q-TOF) ESI->MS_Analysis Deconvolution Deconvolution of Mass Spectrum MS_Analysis->Deconvolution Mass_Determination Mass Determination Deconvolution->Mass_Determination Purity Purity Assessment Deconvolution->Purity

Caption: Experimental workflow for the mass spectrometry characterization of bioconjugates.

Signaling Pathway and Logical Relationships

The characterization process follows a logical progression from sample preparation to data analysis, ensuring accurate and reliable results.

Logical_Flow Start Start: This compound Conjugate Sample_Prep Sample Preparation (Desalting & Dilution) Start->Sample_Prep LC_MS LC-MS Analysis Sample_Prep->LC_MS Data_Acquisition Raw Data Acquisition (m/z Spectrum) LC_MS->Data_Acquisition Data_Processing Data Processing (Deconvolution) Data_Acquisition->Data_Processing Results Characterization Results: - Molecular Weight - Purity - Conjugation Efficiency Data_Processing->Results

Caption: Logical flow of the characterization process for this compound conjugates.

References

A Researcher's Guide to Validating TCO-Tetrazine Ligation Efficiency: An HPLC-Centric Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry.[1] Its exceptional speed and specificity make it a favored tool. However, accurately validating the efficiency of this ligation is critical for reproducible results. High-Performance Liquid Chromatography (HPLC) stands out as a robust analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative overview of HPLC analysis for TCO-tetrazine ligation, supported by experimental data and detailed protocols, alongside alternative validation methods.

Performance Comparison of Validation Methods

The choice of analytical technique for validating TCO-tetrazine ligation efficiency depends on various factors, including the complexity of the sample, the required sensitivity, and the desired level of structural information. While HPLC is a powerful tool, UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative approaches with their own distinct advantages and limitations.

FeatureHPLC-UVUV-Vis SpectroscopyNMR Spectroscopy
Principle Separation by polarity, detection by UV absorbance.Non-destructive analysis based on light absorbance by the tetrazine chromophore.Non-destructive analysis based on nuclear spin properties in a magnetic field.
Sample Preparation Dilution in mobile phase; filtration may be required.Direct analysis of the reaction mixture in a cuvette.Dissolution of the reaction mixture in a deuterated solvent in an NMR tube.
Quantitative Accuracy High, requires calibration standards.Moderate, follows Beer-Lambert law but can be affected by overlapping spectra.High, can be performed with a single internal standard for multiple analytes.
Throughput Moderate, typical run times are 5-30 minutes per sample.High, rapid measurements.Low, requires longer acquisition times.
Structural Information Limited to UV spectrum and retention time.Provides information about the tetrazine chromophore.Provides detailed structural information for all components, confirming covalent bond formation.
Resolution High, capable of separating reactants, products, and byproducts.Low, provides a composite absorbance of all species in the mixture.High, can resolve signals from different molecules.
Limit of Detection (LOD) Generally in the low µg/mL to ng/mL range.Typically in the µM range.Generally in the µM range for small molecules.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for HPLC analysis and alternative methods for validating TCO-tetrazine ligation efficiency.

Protocol 1: HPLC Analysis of TCO-Tetrazine Ligation

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for monitoring the progress of a TCO-tetrazine ligation reaction.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% TFA

  • Reaction mixture (TCO and tetrazine components)

  • Quenching solution (e.g., cold acetonitrile)

Procedure:

  • Sample Preparation: At specific time points, withdraw an aliquot of the reaction mixture. To stop the reaction, immediately quench the aliquot with a suitable solvent like cold acetonitrile. Filter the sample to remove any particulates before injection.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C (to ensure reproducibility)

    • Detection Wavelength: Monitor at a wavelength where both the tetrazine reactant and the product have significant absorbance (e.g., 254 nm, 280 nm, or the specific λmax of the tetrazine, often around 520 nm).

    • Gradient Program: A typical gradient would start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the run to elute compounds with increasing hydrophobicity. An example gradient is:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30-35 min: Linear gradient back to 95% A, 5% B

      • 35-40 min: 95% A, 5% B (column re-equilibration)

  • Data Analysis: The ligation efficiency can be calculated by integrating the peak areas of the reactant(s) and the product. The disappearance of the tetrazine and/or TCO peak and the appearance of the product peak over time indicates the reaction progress.

Protocol 2: UV-Vis Spectroscopy for Reaction Monitoring

This method is particularly useful for its simplicity and real-time monitoring capabilities, leveraging the characteristic color of the tetrazine moiety.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Reaction mixture in a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • Instrument Setup: Set the spectrophotometer to measure absorbance at the λmax of the tetrazine, which is typically between 510 and 550 nm.[2]

  • Reaction Monitoring:

    • Place the reaction mixture in a cuvette.

    • Initiate the reaction by adding the final component (e.g., the TCO-functionalized molecule).

    • Record the decrease in absorbance at the tetrazine's λmax over time.

  • Data Analysis: The reaction progress is monitored by the disappearance of the tetrazine's characteristic absorbance.[2] The reaction is considered complete when the absorbance at this wavelength stabilizes at a minimum value.

Protocol 3: NMR Spectroscopy for Structural Validation

NMR spectroscopy provides unambiguous structural confirmation of the ligation product.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Reaction mixture

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard (for quantitative NMR, qNMR)

Procedure:

  • Sample Preparation: Lyophilize an aliquot of the reaction mixture to remove non-deuterated solvents. Re-dissolve the sample in a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the disappearance of proton signals corresponding to the TCO and tetrazine reactants and the appearance of new signals corresponding to the dihydropyridazine product. For quantitative analysis, integrate the signals of the product relative to an internal standard.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the TCO-tetrazine ligation pathway, the experimental workflow for HPLC analysis, and a comparison of the validation methodologies.

TCO_Tetrazine_Ligation TCO Trans-cyclooctene (TCO) Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine Tetrazine->Intermediate Product Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder (N₂ release) N2 N₂ (gas)

TCO-Tetrazine Ligation Pathway

HPLC_Workflow cluster_reaction TCO-Tetrazine Ligation cluster_hplc HPLC Analysis cluster_data Data Analysis start Mix TCO and Tetrazine Reactants reaction Incubate at RT start->reaction sampling Take Aliquots at Time Points reaction->sampling quench Quench Reaction sampling->quench filter Filter Sample quench->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Ligation Efficiency integrate->calculate

Experimental Workflow for HPLC Analysis

Validation_Comparison cluster_methods Analytical Methods cluster_hplc_features HPLC Features cluster_uv_features UV-Vis Features cluster_nmr_features NMR Features Validation Validation of TCO-Tetrazine Ligation HPLC HPLC Validation->HPLC UV_Vis UV-Vis Spectroscopy Validation->UV_Vis NMR NMR Spectroscopy Validation->NMR HPLC_Quant High Quantitative Accuracy HPLC->HPLC_Quant HPLC_Res High Resolution HPLC->HPLC_Res HPLC_Sens High Sensitivity HPLC->HPLC_Sens UV_Simple Simplicity UV_Vis->UV_Simple UV_RealTime Real-Time Monitoring UV_Vis->UV_RealTime UV_LowRes Low Resolution UV_Vis->UV_LowRes NMR_Struct Structural Confirmation NMR->NMR_Struct NMR_Quant Quantitative NMR->NMR_Quant NMR_LowThr Low Throughput NMR->NMR_LowThr

Comparison of Validation Methodologies

References

A Comparative Guide to TCO-Tetrazine and Other Click Chemistry Reactions for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, "click chemistry" has become an indispensable tool for the precise and efficient labeling of biomolecules. These reactions are prized for their high yields, specificity, and compatibility with biological systems. Among the most prominent click reactions are the TCO-tetrazine ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific application.

Quantitative Comparison of Key Click Chemistry Reactions

The choice of a click chemistry reaction is often dictated by factors such as reaction speed, biocompatibility, and the stability of the resulting conjugate. The second-order rate constant (k₂) is a critical parameter for comparing the kinetics of these reactions, with a higher value indicating a faster reaction.

FeatureTCO-Tetrazine Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) Up to 10⁶[1][2][3]~1[4]Up to 60[5]10 - 10⁴
Biocompatibility Excellent (copper-free)Excellent (copper-free)Excellent (copper-free)Limited in vivo due to copper cytotoxicity
Reaction Conditions Aqueous media, physiological pH and temperatureAqueous media, physiological pH and temperatureAqueous media, physiological pH and temperatureRequires copper catalyst and reducing agents
Primary Application Live-cell imaging, in vivo studies, low concentration applicationsLive-cell imaging, in vivo studiesLive-cell labeling, protein functionalizationGeneral bioconjugation, material science
Stability of Reactants TCO can isomerize to the less reactive cis-isomerGenerally stableStarting materials are generally stable and not susceptible to hydrolysisAzides and alkynes are highly stable
Stability of Conjugate Stable dihydropyridazine bondStable triazole bondIsoxazoline product can undergo rearrangementVery stable triazole bond

Reaction Mechanisms and Workflows

The underlying mechanisms of these click chemistry reactions dictate their utility in different experimental contexts. The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction, which is exceptionally fast and does not require a catalyst. SPAAC and SPANC also benefit from being copper-free, relying on the release of ring strain in the cyclooctyne or nitrone to drive the reaction. In contrast, CuAAC requires a copper(I) catalyst, which can be toxic to living cells, limiting its in vivo applications.

Signaling Pathways and Experimental Workflows

Click_Chemistry_Mechanisms cluster_TCO TCO-Tetrazine (IEDDA) cluster_SPAAC SPAAC cluster_SPANC SPANC cluster_CuAAC CuAAC TCO TCO (trans-cyclooctene) TCO_Tetrazine_Product Dihydropyridazine + N₂ TCO->TCO_Tetrazine_Product [4+2] Cycloaddition (Inverse e⁻ demand) Tetrazine Tetrazine Tetrazine->TCO_Tetrazine_Product Azide_SPAAC Azide SPAAC_Product Triazole Azide_SPAAC->SPAAC_Product Strain-Promoted [3+2] Cycloaddition Cyclooctyne Cyclooctyne (e.g., DBCO) Cyclooctyne->SPAAC_Product Nitrone Nitrone SPANC_Product N-alkylated Isoxazoline Nitrone->SPANC_Product Strain-Promoted [3+2] Cycloaddition Cyclooctyne_SPANC Cyclooctyne Cyclooctyne_SPANC->SPANC_Product Azide_CuAAC Azide CuAAC_Product Triazole Azide_CuAAC->CuAAC_Product [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->CuAAC_Product Catalyst Cu(I) Catalyst Catalyst->CuAAC_Product Bioconjugation_Workflow Start Start: Biomolecule of Interest (e.g., Protein, Antibody) Functionalization Functionalization: Introduce Click Handle (e.g., TCO, Azide, Alkyne) Start->Functionalization Purification1 Purification: Remove Excess Reagents Functionalization->Purification1 Labeling Labeling: React with Complementary Click-functionalized Probe (e.g., Fluorophore, Drug) Purification1->Labeling Purification2 Purification: Remove Unreacted Probe Labeling->Purification2 Analysis Analysis: (e.g., SDS-PAGE, Western Blot, Mass Spectrometry, Imaging) Purification2->Analysis

References

A Comparative Guide to Site-Specific Antibody-Drug Conjugation: Bioorthogonal vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: November 2025

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules.[1][2] A critical factor in the design and efficacy of an ADC is the method used to conjugate the drug payload to the antibody. Site-specific conjugation methods are gaining prominence over traditional, random approaches because they yield homogeneous products with controlled drug-to-antibody ratios (DARs), leading to improved pharmacokinetics, a better safety profile, and enhanced therapeutic efficacy.[3][4][]

This guide provides a detailed comparison of two leading site-specific conjugation strategies: the use of the bioorthogonal linker (S,E)-TCO2-PEG8-acid and various enzymatic methods.

This compound: A Bioorthogonal Chemical Approach

This method utilizes the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz). The this compound linker is a tool that facilitates this "click chemistry" reaction.

Principle: The process involves a two-step approach:

  • Antibody Modification: The antibody is first functionalized with a TCO group. The this compound linker's carboxylic acid end can be activated (e.g., as an NHS ester) to react with primary amines on the antibody, such as the side chains of lysine residues. While this initial step can be random, it is also possible to introduce TCO groups at specific sites through antibody engineering.

  • Payload Conjugation: The TCO-modified antibody is then reacted with a payload that has been functionalized with a tetrazine group. The IEDDA reaction is extremely fast and highly specific, proceeding rapidly under mild, physiological conditions without the need for a catalyst. This reaction forms a stable covalent bond, yielding the final ADC.

Experimental Workflow: TCO-Tetrazine Ligation

The workflow for TCO-tetrazine based conjugation is a sequential chemical process.

TCO_Workflow cluster_prep Preparation cluster_reaction Conjugation Steps cluster_final Result mAb Monoclonal Antibody (mAb) Activation Step 1: Antibody Activation (mAb + TCO-Linker) mAb->Activation TCO_Linker (S,E)-TCO2-PEG8-NHS (Activated Linker) TCO_Linker->Activation Tz_Payload Tetrazine-Payload Conjugation Step 2: Bioorthogonal Ligation (TCO-mAb + Tz-Payload) Tz_Payload->Conjugation Purification1 Purification (Remove excess linker) Activation->Purification1 Yields TCO-mAb Purification1->Conjugation Purification2 Final Purification (Remove excess payload) Conjugation->Purification2 IEDDA Reaction ADC Homogeneous ADC Purification2->ADC

Workflow for TCO-Tetrazine based ADC conjugation.

Enzymatic Conjugation Methods

Enzymatic methods leverage the high specificity of enzymes to attach payloads to an antibody at predetermined sites, often requiring genetic engineering of the antibody to introduce a recognition sequence. This results in a highly homogeneous ADC product.

Common Enzymatic Approaches:

  • Sortase A: This bacterial transpeptidase recognizes a specific peptide motif (e.g., LPXTG) engineered onto the C-terminus of the antibody's heavy or light chains. Sortase A cleaves this motif and ligates a payload modified with an oligo-glycine sequence (e.g., GGG) via a transpeptidation reaction.

  • SMARTag® Technology (FGE-based): This chemoenzymatic method involves engineering a short, six-amino-acid sequence (the "aldehyde tag") into the antibody. The human enzyme formylglycine-generating enzyme (FGE) recognizes a cysteine residue within this tag and oxidizes it to a formylglycine (fGly) residue, which contains a unique aldehyde group. This aldehyde serves as a chemical handle for conjugating a payload.

  • Glycoengineering: This approach targets the conserved N-glycan at position Asn-297 in the Fc region of IgG antibodies. Enzymes like galactosyltransferase and sialyltransferase are used to remodel the glycan structure and introduce a reactive handle (e.g., an azide group). A payload can then be attached using bioorthogonal chemistry, such as copper-free click chemistry.

Experimental Workflow: Sortase A Conjugation (Representative Example)

The workflow for enzymatic conjugation involves antibody engineering followed by a one-pot enzymatic reaction.

Sortase_Workflow cluster_prep Preparation cluster_reaction Conjugation Step cluster_final Result Eng_mAb Engineered mAb (with LPETG motif) Reaction One-Pot Enzymatic Reaction (mAb + Payload + Enzyme) Eng_mAb->Reaction Gly_Payload Oligo-Glycine Payload Gly_Payload->Reaction Sortase Sortase A Enzyme Sortase->Reaction Purification Purification (Remove enzyme/excess payload) Reaction->Purification Transpeptidation ADC Homogeneous ADC Purification->ADC ADC_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space ADC ADC in Circulation Binding 1. Binding to Surface Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) Internalization 2. Endocytosis TumorCell->Internalization Complex Formation Binding->TumorCell Endosome 3. Trafficking (Endosome) Internalization->Endosome Lysosome 4. Lysosomal Fusion Endosome->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Target 6. Payload Binds Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis 7. Apoptosis Target->Apoptosis

References

Navigating the In Vivo Maze: A Comparative Guide to the Stability of TCO-Linked Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a bioconjugate from the bench to a living system is fraught with challenges, paramount among them being in vivo stability. The success of targeted therapies, diagnostic agents, and in vivo imaging probes hinges on the ability of these molecules to remain intact and functional until they reach their intended destination. The trans-cyclooctene (TCO)-tetrazine ligation, a cornerstone of bioorthogonal chemistry, offers rapid and specific conjugation, but how does it fare in the complex biological milieu? This guide provides an objective comparison of the in vivo stability of TCO-linked bioconjugates against other common bioorthogonal chemistries, supported by experimental data and detailed protocols.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine has gained widespread adoption for its exceptional kinetics.[1][2] However, the stability of the TCO moiety in vivo can be influenced by several factors, including isomerization to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols and copper-containing proteins.[3] This guide delves into the quantitative data available on the in vivo stability of TCO-linked bioconjugates and compares it with alternatives like strain-promoted alkyne-azide cycloaddition (SPAAC).

Performance Comparison: In Vivo Stability of Bioorthogonal Chemistries

The stability of a bioconjugate in vivo is a critical determinant of its efficacy and safety. Premature cleavage of the linker or degradation of the conjugation moiety can lead to off-target effects and reduced therapeutic or diagnostic efficacy.[4][5] The following table summarizes quantitative data on the in vivo and in vitro stability of TCO-linked bioconjugates compared to other bioorthogonal ligation strategies.

Bioconjugation ChemistryBioconjugateModel SystemStability MetricValueReference(s)
TCO-Tetrazine (iEDDA) TCO-modified anti-TAG-72 mAbHealthy Mice% Intact after 1h51.9 ± 5.16%
TCO-Tetrazine (iEDDA) TCO-modified anti-TAG-72 mAbHealthy Mice% Intact after 15 min67.7 ± 0.43%
TCO-Tetrazine (iEDDA) TCO-conjugated IgG-liposomeMice with acute inflammationLung uptake (%ID/g)74%
DBCO-Azide (SPAAC) DBCO-conjugated IgG-liposomeMice with acute inflammationLung uptake (%ID/g)133%
Amide Linker (Thioether/maleimide) 1F6-MMAF ADCMice with renal cell carcinoma xenograftsLinker Half-life in circulation~7 days
Bromoacetamidecaproyl (bac) Linker 1F6-C4v2-bac-MMAF ADCMiceSystemic drug releaseNo measurable release for 2 weeks
Single-domain Antibody-Drug Conjugate n501-MMAEMiceHalf-life1.68 ± 0.11 h
sdADC with Albumin Binding Moiety n501-αHSA-MMAEMiceHalf-life16.99 ± 1.86 h

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo stability is crucial for the development of bioconjugates. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Stability Assessment of a Radiolabeled TCO-Conjugate in Mice

This protocol describes a typical procedure for evaluating the in vivo stability of a radiolabeled bioconjugate.

  • Radiolabeling: Synthesize the TCO-analogue containing a suitable chelator (e.g., NOTA) and radiolabel with a positron-emitting radionuclide like fluorine-18 (¹⁸F).

  • Animal Model: Use healthy mice (e.g., BALB/c) for initial pharmacokinetic and stability studies. For tumor targeting studies, use tumor-bearing mice (e.g., with LS174T xenografts).

  • Administration: Inject the radiolabeled TCO-conjugate intravenously (IV) into the tail vein of the mice.

  • Sample Collection: At designated time points (e.g., 15 min, 1h, 4h, 24h), collect blood samples via retro-orbital bleeding or cardiac puncture. Euthanize the animals and collect major organs (liver, kidneys, spleen, heart, lungs, and tumor if applicable).

  • Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.

  • Analysis: Analyze the radioactivity in plasma and tissue homogenates using a gamma counter to determine the biodistribution (% Injected Dose per gram of tissue - %ID/g). To assess metabolic stability, analyze plasma samples by radio-HPLC or radio-TLC to separate the intact radiotracer from its metabolites.

  • Data Analysis: Calculate the percentage of intact radiotracer at each time point to determine the in vivo stability profile.

Protocol 2: Quantification of Antibody-Drug Conjugate (ADC) Stability in Serum using LC-MS

This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) based method for quantifying the stability of an ADC in serum.

  • Incubation: Incubate the ADC in serum (e.g., mouse, rat, human) at 37°C for various time points (e.g., 0h, 24h, 48h, 96h).

  • Sample Preparation:

    • Affinity Capture: Purify the ADC from the serum matrix using protein A or anti-idiotype antibody-coated magnetic beads or cartridges.

    • Elution and Neutralization: Elute the captured ADC and immediately neutralize the eluate.

    • Digestion (for peptide mapping): Reduce, alkylate, and digest the ADC with a protease (e.g., trypsin) to generate peptides.

  • LC-MS Analysis:

    • Intact Mass Analysis: Analyze the purified ADC using a high-resolution mass spectrometer (e.g., Q-TOF) to determine the drug-to-antibody ratio (DAR) and detect any degradation products.

    • Peptide Mapping: Analyze the digested peptides by LC-MS/MS to identify and quantify specific conjugated peptides, allowing for site-specific stability assessment.

  • Data Analysis:

    • Calculate the average DAR at each time point to assess the overall stability of the ADC.

    • Quantify the relative abundance of specific conjugated peptides to determine the stability at different conjugation sites.

Visualizing the Pathways and Processes

Diagrams are essential for understanding complex biological and experimental workflows.

experimental_workflow cluster_preparation Bioconjugate Preparation cluster_invivo In Vivo Administration cluster_sampling Sample Collection cluster_analysis Analysis prep Radiolabeling or Fluorescent Tagging admin Intravenous Injection into Animal Model prep->admin blood Blood Sampling (Time Points) admin->blood tissue Tissue Harvesting (End Point) admin->tissue process_blood Plasma Separation blood->process_blood process_tissue Tissue Homogenization tissue->process_tissue quant_radio Gamma Counting (%ID/g) process_blood->quant_radio quant_lcms LC-MS Analysis (Intact Mass, Peptide Mapping) process_blood->quant_lcms process_tissue->quant_radio

In vivo stability assessment workflow.

metabolic_pathways cluster_degradation Potential In Vivo Degradation Pathways Bioconjugate TCO-Linked Bioconjugate (in circulation) Isomerization Isomerization to cis-cyclooctene (CCO) Bioconjugate->Isomerization Thiol/Copper -mediated EnzymaticCleavage Enzymatic Cleavage of Linker (e.g., by proteases, esterases) Bioconjugate->EnzymaticCleavage ProteinInteraction Interaction with Serum Proteins (e.g., copper-containing) Bioconjugate->ProteinInteraction Inactive Inactive/Cleared Bioconjugate Isomerization->Inactive ReleasedPayload Prematurely Released Payload EnzymaticCleavage->ReleasedPayload ProteinInteraction->Inactive

Metabolic pathways affecting TCO-conjugates.

Conclusion

The in vivo stability of TCO-linked bioconjugates is a multifaceted issue influenced by the specific TCO derivative, the nature of the linker, and the biological environment. While the TCO-tetrazine ligation offers unparalleled reaction speed, careful consideration of its stability profile is essential for successful in vivo applications. Data suggests that linker chemistry plays a pivotal role in determining the half-life of the bioconjugate, with newer linker technologies demonstrating significantly improved stability. Furthermore, alternative bioorthogonal reactions such as SPAAC may offer advantages in certain contexts, although a direct comprehensive comparison of in vivo stability across a wide range of bioconjugates is still an area of active research. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers to systematically assess and optimize the in vivo performance of their TCO-linked and other bioconjugates, ultimately paving the way for more effective and safer targeted diagnostics and therapeutics.

References

Safety Operating Guide

Navigating the Disposal of (S,E)-TCO2-PEG8-acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S,E)-TCO2-PEG8-acid, a PEGylated compound often utilized in bioconjugation and drug delivery applications. By adhering to these guidelines, laboratories can ensure the safety of their personnel and maintain compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Key Safety Precautions:

PrecautionRationale
Wear appropriate PPE Protects against potential skin and eye irritation.
Work in a ventilated area Minimizes inhalation of any potential dust or aerosols.
Avoid environmental release Prevents contamination of soil and waterways.
Wash hands thoroughly after handling A standard hygiene practice to prevent accidental exposure.
Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically. The following protocol outlines the necessary steps for proper waste management from the point of generation to final disposal.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • This includes the pure compound, solutions, and any materials contaminated with the compound (e.g., pipette tips, gloves, absorbent paper).

    • Do not mix this waste with other waste streams unless compatibility has been confirmed to avoid violent reactions or the emission of toxic fumes[3]. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.

  • Waste Collection and Containment:

    • Collect solid waste in a clearly labeled, sealable container.

    • For liquid waste, use a compatible, leak-proof container with a secure screw-top cap. Polyethylene or other chemically resistant plastic containers are generally preferred[4].

    • Ensure the container is appropriate for the type of waste (solid or liquid) and is in good condition.

  • Labeling:

    • Properly label the waste container with the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

    • Indicate the hazards associated with the waste (e.g., "Irritant," "Handle with Care"). Your institution's Environmental Health and Safety (EHS) department may provide specific hazardous waste labels.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of waste generation and away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and heat sources.

  • Disposal:

    • Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Do not pour this compound waste down the drain or dispose of it in the regular trash.

    • Follow all institutional and local regulations for the disposal of chemical waste.

  • Empty Container Disposal:

    • A container that held this compound should be considered hazardous waste.

    • To render the container "empty" for non-hazardous disposal, it must be triple-rinsed with a suitable solvent (such as water or ethanol).

    • The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps for handling this compound waste.

G Figure 1. Disposal Workflow for this compound A Waste Generation (this compound) B Treat as Hazardous Waste A->B H Empty Container? A->H C Segregate from Incompatible Waste B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Proper Disposal F->G H->B No I Triple-Rinse with Appropriate Solvent H->I Yes J Collect Rinsate as Hazardous Waste I->J K Deface Label and Dispose of Empty Container as Non-Hazardous Waste I->K J->D

Caption: Disposal Workflow for this compound.

By following these detailed procedures and utilizing the provided workflow diagram, laboratory professionals can confidently manage the disposal of this compound, ensuring a safe and compliant research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.